Product packaging for Metronidazole-d3(Cat. No.:)

Metronidazole-d3

Cat. No.: B11936116
M. Wt: 174.17 g/mol
InChI Key: VAOCPAMSLUNLGC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metronidazole-d3 is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O3 B11936116 Metronidazole-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O3

Molecular Weight

174.17 g/mol

IUPAC Name

2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1D3

InChI Key

VAOCPAMSLUNLGC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(N1CCO)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Metronidazole-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Metronidazole-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and experimental considerations of this compound, a deuterated analog of the widely used antibiotic and antiprotozoal agent, Metronidazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of Metronidazole, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is primarily utilized for analytical purposes, particularly as an internal standard in pharmacokinetic and metabolic studies.

The IUPAC name for this compound is 2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol[1][2]. The deuteration at the methyl group provides a distinct mass difference from the parent compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

this compound Chemical Structure

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆D₃H₆N₃O₃[2][3]
Molecular Weight 174.17 g/mol [1][2][3]
Accurate Mass 174.0832 Da[1][2]
Parent Drug Metronidazole[4]
CAS Number 83413-09-6[1][2][3][4]
Appearance White to pale yellow crystalline solid[5]
Melting Point (Metronidazole) 159-163 °C[5]
Boiling Point (Metronidazole) 405.4 °C at 760 mmHg[5]
Solubility (Metronidazole) Soluble in water (10 mg/ml at 20°C), ethanol (5 mg/ml), and DMSO (34 mg/ml at 25°C)[6]

Table 1. Physicochemical properties of this compound and its parent compound.

Studies have suggested that deuteration can increase a drug's metabolic stability and biological half-life due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond[7][8][9][10]. This can lead to improved pharmacokinetic profiles.

Experimental Protocols

Synthesis of Deuterated Metronidazole

A reported method for the synthesis of deuterated metronidazole involves the following steps:

  • Reaction Setup: In a nitrogen-rich environment, combine Metronidazole (0.0342g, 0.2 mmol), benzoic acid (0.0049g, 0.04 mmol), and 1mL of Deuterium Oxide (D₂O).

  • Reflux: Heat the mixture under reflux at 120°C for 48 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product three times with 3mL of ethyl acetate.

  • Drying and Purification: Combine the organic layers and dry them using anhydrous sodium sulfate. The crude product is obtained by distilling the organic layer under reduced pressure and can be further purified using 99.9% ethanol[10].

Analytical Characterization

The synthesized deuterated metronidazole can be characterized using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure and the location of the deuterium substitution.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment[10].

Quantification in Biological Samples

This compound is commonly used as an internal standard for the quantification of Metronidazole in biological matrices like plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[11][12]. A general workflow for such an analysis is outlined below.

LC-MS/MS Workflow for Metronidazole Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (Internal Standard) plasma->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc LC Separation (e.g., C18 column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quantification Quantification (Ratio of Analyte to IS) ms->quantification Metronidazole Mechanism of Action Metronidazole Metronidazole (Prodrug) Entry Passive Diffusion into Anaerobic Cell Metronidazole->Entry Activation Reductive Activation (by Ferredoxin/Flavodoxin) Entry->Activation Radical Reactive Nitroso Radical Activation->Radical DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

References

An In-Depth Guide to the Certificate of Analysis for Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that ensures the identity, quality, and purity of a chemical substance. For isotopically labeled compounds such as Metronidazole-d3, the CoA provides an additional layer of vital information regarding isotopic enrichment and distribution. This compound, a deuterated analog of the antibiotic Metronidazole, is frequently used as an internal standard in pharmacokinetic studies and clinical mass spectrometry.[1] This guide provides a detailed explanation of the key components of a this compound CoA, including the sophisticated analytical techniques used to generate the data.

General Physicochemical Properties

This section of the CoA outlines the fundamental physical and chemical characteristics of the this compound batch. These properties are the first checkpoint for material identification and handling.

ParameterTypical SpecificationSignificance
Appearance Light yellow to yellow solid[2]Confirms the physical form and alerts to potential gross contamination or degradation if the color or form deviates.
Molecular Formula C₆H₆D₃N₃O₃[2]Defines the elemental composition, explicitly indicating the presence of three deuterium (D) atoms.
Molecular Weight ~174.17 g/mol [2]Provides the mass of the deuterated molecule, which is essential for preparing solutions of known concentration.
Identity, Purity, and Isotopic Enrichment

This is the most critical section of the CoA for a deuterated standard. It verifies that the material is indeed this compound and quantifies its purity in both chemical and isotopic terms.

ParameterTypical SpecificationAnalytical Method
Identity Confirmation Consistent with structure[2]¹H-NMR, Mass Spectrometry (MS)
Chemical Purity ≥99.0%[2]High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98 atom % DMass Spectrometry (MS), ¹H-NMR / ²H-NMR
Isotopologue Distribution Reported as % abundanceMass Spectrometry (MS)
Experimental Protocol: Chemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[3]

  • Objective: To quantify the percentage of this compound relative to any non-isotopic, chemical impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Methodology:

    • Column: A reverse-phase column, such as a Kinetex C18 (100 x 4.6 mm, 2.6 µm), is commonly used.[4][5]

    • Mobile Phase: A gradient system is often employed, typically consisting of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH 3.5) and an organic solvent like acetonitrile.[4][5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Detection: The UV detector is set to a wavelength where Metronidazole has strong absorbance, such as 230 nm or 242 nm.[5][6]

    • Quantification: The peak area of this compound is measured and compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.

Experimental Protocol: Isotopic Enrichment and Distribution by Mass Spectrometry

For a deuterated compound, it is crucial to determine not only the overall deuterium content but also the distribution of isotopic species (isotopologues).[7] Mass spectrometry is the definitive technique for this analysis.

  • Objective: To determine the percentage of deuterium atoms at the labeled positions (isotopic enrichment) and to quantify the relative abundance of molecules with different numbers of deuterium atoms (e.g., d3, d2, d1, d0).

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC to ensure the analysis is performed on a pure peak.

    • Ionization: Electrospray ionization (ESI) in positive mode is common, generating the protonated molecular ion [M+H]⁺. For this compound, this would be observed around m/z 175.[8]

    • Data Acquisition: A full scan spectrum of the molecular ion region is acquired at high resolution to resolve the different isotopologue peaks.

    • Data Analysis: The relative intensities of the isotopologue peaks are measured. The peak for the fully deuterated species (d3, [C₆H₆D₃N₃O₃+H]⁺) and the lower isotopologues (d2, [C₆H₇D₂N₃O₃+H]⁺; d1, [C₆H₈DN₃O₃+H]⁺; d0, [C₆H₉N₃O₃+H]⁺) are integrated.[9]

    • Calculation: Isotopic enrichment is calculated based on the relative abundances of these species. For a compound with 99% isotopic enrichment at three positions, the expected abundance of the d3 species would be (0.99)³ ≈ 97%.[10]

Table of Typical Isotopologue Distribution for a D3 Compound

IsotopologueDescriptionExpected Species Abundance (for 99% Enrichment)
d3 C₆H₆D₃ N₃O₃~97.0%
d2 C₆H₇D₂ N₃O₃~2.9%
d1 C₆H₈D N₃O₃<0.1%
d0 C₆H₉N₃O₃<0.01%
Experimental Protocol: Identity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and confirms the position of isotopic labels.

  • Objective: To confirm the chemical structure of Metronidazole and verify the location of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • ¹H-NMR (Proton NMR): The sample is dissolved in a deuterated solvent (e.g., DMSO-d6). The resulting spectrum is compared to that of an authentic Metronidazole standard. The key confirmation is the significant reduction or absence of the proton signal corresponding to the labeled position—in this case, the methyl group.[11]

    • ²H-NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. A strong signal will appear at the chemical shift corresponding to the methyl group, providing direct evidence of successful deuteration at that site.[12]

Workflow for Certificate of Analysis Generation

The generation of a CoA is a systematic process that involves multiple stages of testing and data verification to ensure the final document is accurate and comprehensive.

CofA_Workflow cluster_receipt 1. Material Handling cluster_testing 2. Analytical Testing cluster_safety_details cluster_review 3. Quality Review & Issuance Batch This compound Batch Receipt Sampling Representative Sampling Batch->Sampling Identity Identity (NMR, MS) Sampling->Identity Purity Chemical Purity (HPLC) Sampling->Purity Isotopic Isotopic Analysis (MS, NMR) Sampling->Isotopic Safety Safety Tests Sampling->Safety Review Data Review & Verification Identity->Review Purity->Review Isotopic->Review Solvents Residual Solvents (GC) Safety->Solvents Elements Elemental Impurities (ICP-MS) Safety->Elements Solvents->Review Elements->Review CoA Certificate of Analysis Issued Review->CoA

Workflow for the Generation of a this compound Certificate of Analysis.
Safety and Contaminant Profiling

Ensuring the absence of harmful process-related impurities is a non-negotiable aspect of quality control for any pharmaceutical-grade material.

Experimental Protocol: Residual Solvents (USP <467>)

This test quantifies volatile organic solvents that may be left over from the synthesis or purification process. The United States Pharmacopeia (USP) chapter <467> provides a standardized method.[13][14]

  • Objective: To identify and quantify residual solvents, ensuring they are below safety-based limits.

  • Instrumentation: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

  • Methodology:

    • Sample Preparation: A precisely weighed sample is placed in a headspace vial and dissolved in a suitable diluent (e.g., dimethyl sulfoxide or water).

    • Incubation: The vial is heated to a specific temperature, allowing volatile solvents to partition into the headspace (the gas phase above the liquid).

    • Injection: A sample of the headspace gas is automatically injected into the GC.

    • Separation & Detection: The GC column (e.g., a G43 phase) separates the solvents based on their boiling points and polarity. The FID detects and quantifies the eluted compounds.[14]

    • Classification: Solvents are classified based on their toxicity: Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[15] The results are reported in parts per million (ppm) and compared against the limits defined in USP <467>.[16]

Table of Common Residual Solvents and Limits (USP <467> Option 1)

SolventClassConcentration Limit (ppm)
Benzene12
Acetonitrile2410
Dichloromethane2600
Toluene2890
Methanol23000
Ethanol35000
Experimental Protocol: Elemental Impurities (ICH Q3D)

This analysis detects and quantifies trace metals that could be introduced from catalysts, manufacturing equipment, or raw materials. The International Council for Harmonisation (ICH) Q3D guideline mandates a risk-based approach to control these impurities.[17]

  • Objective: To ensure that elemental impurities are below their Permitted Daily Exposure (PDE) limits.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[18]

  • Methodology:

    • Sample Preparation: The sample is typically digested using a strong acid (e.g., nitric acid) in a closed-vessel microwave system to bring all elements into solution.[19]

    • Analysis: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

    • Quantification: The concentration of each element is determined with high sensitivity and compared against the limits derived from the ICH Q3D guidelines.

    • Classification: Elements are categorized based on their toxicity and probability of occurrence, with Class 1 (e.g., As, Cd, Hg, Pb) being the most toxic.[17]

Table of Key Elemental Impurities and Oral PDE Limits (ICH Q3D)

ElementClassOral PDE (µ g/day )
Cadmium (Cd)15
Lead (Pb)15
Arsenic (As)115
Mercury (Hg)130
Nickel (Ni)2A200
Copper (Cu)33000

References

A Technical Guide to the Isotopic Purity and Enrichment of Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Metronidazole-d3, a deuterated form of the widely used antibiotic and antiprotozoal agent. The strategic replacement of hydrogen atoms with deuterium can significantly alter a drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile.[1] However, realizing these benefits hinges on the precise control of isotopic purity and enrichment. This document details the analytical methodologies for characterizing this compound, presents typical purity and enrichment data, and outlines a robust quality control workflow.

Understanding Isotopic Purity and Enrichment

When working with deuterated compounds, it is crucial to distinguish between two key parameters: isotopic purity and isotopic enrichment.

  • Isotopic Purity: This refers to the proportion of the deuterated drug substance that is free from any non-isotopically labeled chemical impurities. It is typically determined by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isotopic Enrichment: This value quantifies the percentage of deuterium atoms at a specific labeled position within the molecule. For a compound like this compound, where three hydrogen atoms on the methyl group are replaced with deuterium, the isotopic enrichment indicates the efficiency of this substitution.

A high degree of both chemical and isotopic purity is essential for ensuring the safety, efficacy, and batch-to-batch consistency of a deuterated active pharmaceutical ingredient (API). Regulatory bodies require detailed data on both aspects for the approval of deuterated drugs.

Quantitative Data for this compound

The following tables summarize typical quantitative data for commercially available this compound, based on a representative Certificate of Analysis.

Table 1: Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥99.0%LC-MS
Isotopic Enrichment97.58%Mass Spectrometry
AppearanceLight yellow to yellow solidVisual Inspection
Molecular FormulaC₆H₆D₃N₃O₃-
Molecular Weight174.17 g/mol Mass Spectrometry

Data sourced from a representative Certificate of Analysis for this compound.[2]

Table 2: Isotopologue Distribution (Theoretical)

The presence of residual protons in a deuterated compound leads to a distribution of isotopologues (molecules with the same chemical formula but different isotopic composition). The theoretical distribution for a -CD₃ group with a 97.58% isotopic enrichment at each position can be calculated.

IsotopologueDescriptionTheoretical Abundance (%)
d₃Fully deuterated methyl group92.9
d₂Two deuterium atoms, one hydrogen atom6.9
d₁One deuterium atom, two hydrogen atoms0.2
d₀Non-deuterated methyl group<0.01

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated starting material. A plausible synthetic route starts with the reaction of 2-methyl-d3-5-nitroimidazole with ethylene oxide. The deuterated 2-methyl-5-nitroimidazole can be synthesized through various methods, including the nitration of deuterated 2-methylimidazole.

Synthesis_of_Metronidazole_d3 cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 2_methyl_d3_5_nitroimidazole 2-methyl-d3-5-nitroimidazole reaction_step Alkoxylation 2_methyl_d3_5_nitroimidazole->reaction_step ethylene_oxide Ethylene Oxide ethylene_oxide->reaction_step metronidazole_d3 This compound reaction_step->metronidazole_d3 QC_Workflow cluster_materials Incoming Materials cluster_synthesis Synthesis and In-Process Control cluster_purification Purification and Isolation cluster_final_qc Final Product QC and Release start_material Deuterated Starting Material (2-methyl-d3-5-nitroimidazole) synthesis Synthesis of this compound start_material->synthesis reagents Reagents and Solvents reagents->synthesis ipc In-Process Controls (e.g., TLC, HPLC) synthesis->ipc purification Purification (e.g., Recrystallization, Chromatography) ipc->purification isolation Isolation and Drying purification->isolation identity Identification (¹H-NMR, ¹³C-NMR, IR) isolation->identity purity_assay Chemical Purity and Assay (HPLC, qNMR) isolation->purity_assay isotopic_enrichment Isotopic Purity and Enrichment (LC-MS, ²H-NMR) isolation->isotopic_enrichment residual_solvents Residual Solvents (GC-HS) isolation->residual_solvents coa Certificate of Analysis Generation identity->coa purity_assay->coa isotopic_enrichment->coa residual_solvents->coa release Product Release coa->release

References

Metronidazole-d3 (CAS: 83413-09-6): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Metronidazole-d3, a deuterated analog of the widely used antibiotic and antiprotozoal agent, metronidazole. This document details its chemical properties, its critical role as an internal standard in bioanalytical methods, and the underlying mechanism of action of its parent compound.

Core Chemical and Physical Properties

This compound, with the CAS number 83413-09-6, is a stable isotope-labeled version of metronidazole. The deuterium labeling at the methyl group results in a higher molecular weight compared to the unlabeled compound, which is crucial for its use in mass spectrometry-based quantification.

PropertyValue
CAS Number 83413-09-6
Molecular Formula C₆H₆D₃N₃O₃
Molecular Weight 174.17 g/mol [1]
IUPAC Name 2-(2-(methyl-d3)-5-nitro-1H-imidazol-1-yl)ethan-1-ol[1]
Synonyms 2-(Trideuteriomethyl)-5-nitro-1H-imidazole-1-ethanol
Purity Typically >98%
Storage 2-8°C, protected from light

Application in Bioanalytical Methods as an Internal Standard

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the precise quantification of metronidazole in various biological matrices, such as plasma, feces, and skin dialysate.[2] The co-extraction of the analyte (metronidazole) and the internal standard (this compound) accounts for variability in sample preparation and instrument response, leading to more accurate and reliable results.

Experimental Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human plasma, employing this compound as an internal standard.

2.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add a suitable extraction solvent, such as ethyl acetate or a mixture of ethyl acetate and acetonitrile.

  • Vortex the mixture for a specified time to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. Liquid Chromatography Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)

2.1.3. Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Metronidazole) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (this compound) Precursor Ion (m/z) -> Product Ion (m/z)
Ion Source Temperature 500 - 550°C
Quantitative Data from Bioanalytical Methods

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for metronidazole quantification.

ParameterValue Range
Calibration Curve Range 0.5 ng/mL - 20,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.4 - 5 ng/mL[1][2]
Accuracy (% Bias) Within ±15% (except at LLOQ, within ±20%)
Precision (%RSD) <15% (except at LLOQ, <20%)
Recovery >85%

Mechanism of Action of Metronidazole

Metronidazole is a prodrug that requires reductive activation within anaerobic microorganisms to exert its cytotoxic effects.[3] The following diagram illustrates the key steps in its mechanism of action.

Metronidazole_Mechanism cluster_cell Anaerobic Microorganism cluster_activation Reductive Activation cluster_damage Cellular Damage Metronidazole_ext Metronidazole (Inactive Prodrug) Metronidazole_int Metronidazole Metronidazole_ext->Metronidazole_int Passive Diffusion Reduced_Metronidazole Reduced Metronidazole (Cytotoxic Radical) Metronidazole_int->Reduced_Metronidazole PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (Reduced) PFOR->Ferredoxin_red Reduces Ferredoxin_ox Ferredoxin (Oxidized) Ferredoxin_ox->PFOR Ferredoxin_red->Reduced_Metronidazole Reduces DNA Bacterial DNA Reduced_Metronidazole->DNA Interacts with DNA_damage DNA Strand Breakage DNA->DNA_damage Leads to Cell_death Cell Death DNA_damage->Cell_death Results in

Mechanism of action of Metronidazole.

The process begins with the passive diffusion of metronidazole into the anaerobic cell.[] Inside the cell, low-redox-potential electron transport proteins, such as ferredoxin, which are reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), donate an electron to the nitro group of metronidazole.[3][5] This reduction converts metronidazole into a short-lived, highly reactive nitroso radical.[6] This radical anion can then interact with and damage microbial DNA, leading to strand breakage and ultimately, cell death.[3][]

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study involving the quantification of metronidazole using this compound as an internal standard.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalytical Phase cluster_data Data Processing & Reporting Dosing Administer Metronidazole to Subjects Collection Collect Biological Samples (e.g., Blood) at Timed Intervals Dosing->Collection Spiking Spike Samples with This compound (IS) Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Metronidazole Concentration LCMS->Quantification PK_analysis Pharmacokinetic Analysis (e.g., AUC, Cmax, T1/2) Quantification->PK_analysis Report Generate Study Report PK_analysis->Report

Pharmacokinetic study workflow.

This workflow highlights the critical role of this compound in the bioanalytical phase, ensuring the accuracy of the concentration-time data that forms the basis of the subsequent pharmacokinetic analysis.

References

In-Depth Technical Guide to Deuterium Labeling in Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in Metronidazole-d3, a crucial internal standard for analytical and pharmacokinetic studies. This document details the synthesis, analytical characterization, and structural confirmation of this compound, presenting data in a clear and accessible format for researchers and drug development professionals.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent.[1][2] Its deuterated analog, this compound, serves as an invaluable tool in mass spectrometry-based bioanalytical methods, enabling precise quantification of the parent drug in complex biological matrices. The strategic placement of deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties.

Deuterium Labeling Position

The deuterium atoms in this compound are located on the methyl group attached to the 2-position of the imidazole ring. This is unequivocally confirmed by its chemical nomenclature and analytical data.

  • IUPAC Name: 2-(2-(methyl-d3)-5-nitro-1H-imidazol-1-yl)ethan-1-ol[3]

  • Synonym: 2-(Methyl-d3)-5-nitro-1H-imidazole-1-ethanol[3]

The molecular formula of this compound is C₆H₆D₃N₃O₃, and its molecular weight is approximately 174.17 g/mol , reflecting the replacement of three hydrogen atoms with deuterium.[4]

Synthesis of this compound

The synthesis of this compound involves the deuteration of the methyl group of the precursor, 2-methyl-5-nitroimidazole, followed by the addition of the ethanol side chain. A common laboratory-scale synthesis starts from commercially available Metronidazole.

Experimental Protocol: Deuteration of Metronidazole

A reported method for the synthesis of deuterated metronidazole involves the following steps[5]:

  • Reaction Setup: In a nitrogen atmosphere, combine Metronidazole (0.0342 g, 0.2 mmol), benzoic acid (0.0049 g, 0.04 mmol), and 1 mL of deuterium oxide (D₂O).

  • Reflux: Heat the mixture to 120°C and reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: Upon completion, cool the mixture and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product three times with ethyl acetate (3 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Distill the solvent under reduced pressure to obtain the crude product. Purify the crude product using 99.9% ethanol.

This method results in a light brown solid with a reported yield of 90%.[5]

Analytical Characterization and Confirmation of Labeling Position

The precise location of the deuterium atoms is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most direct evidence for the deuterium labeling on the methyl group comes from ¹H NMR analysis. The spectrum of this compound is consistent with the structure of Metronidazole, with the notable exception of the signal corresponding to the methyl protons, which is absent. The signals for the imidazole ring proton, the hydroxyl proton, and the two methylene groups of the ethanol side chain remain present.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the incorporation of three deuterium atoms by revealing an increase in the molecular weight. The mass spectrum of deuterated metronidazole shows a molecular ion peak (m/z) of 174, which is three mass units higher than that of unlabeled Metronidazole (m/z 171).[5]

The fragmentation pattern of Metronidazole typically involves the loss of the hydroxyethyl group (m/z 128) and the nitro group.[6] In this compound, the fragment containing the imidazole ring and the deuterated methyl group would be expected to show a corresponding mass shift.

Quantitative Data

The quality and suitability of this compound as an internal standard are determined by its purity and isotopic enrichment.

ParameterValueReference
Purity (LCMS) ≥99.0%[4]
Isotopic Enrichment 97.58%[4]
Yield (from deuteration of Metronidazole) 90%[5]
Melting Point 166-168°C[5]
Rf value (Toluene: Chloroform: Methanol (3.0:2.0:0.6 v/v)) 0.6[5]

Visualizations

Chemical Structures

The following diagram illustrates the chemical structures of Metronidazole and this compound, highlighting the position of deuterium labeling.

Caption: Chemical structures of Metronidazole and this compound.

Synthesis Workflow

The logical workflow for the synthesis and confirmation of this compound is depicted below.

G Synthesis and Confirmation Workflow of this compound cluster_synthesis Synthesis cluster_analysis Analysis and Confirmation Metronidazole Metronidazole Reagents D₂O, Benzoic Acid Reflux Reflux (120°C, 48h) Metronidazole->Reflux Reagents->Reflux Purification Purification Reflux->Purification Metronidazole_d3 This compound Purification->Metronidazole_d3 NMR ¹H NMR Spectroscopy Metronidazole_d3->NMR MS Mass Spectrometry Metronidazole_d3->MS Confirmation Confirmation of Deuterium Labeling on Methyl Group NMR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to the Handling and Storage of Metronidazole-d3 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate use of isotopically labeled standards is paramount. This guide provides a comprehensive overview of the essential handling, storage, and experimental considerations for Metronidazole-d3, a deuterated analog of the antibiotic Metronidazole. Adherence to these guidelines is critical for ensuring the integrity of experimental results and maintaining laboratory safety.

Physicochemical and Safety Data

This compound is the deuterium-labeled version of Metronidazole.[1] It is primarily utilized as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring.[1] Below is a summary of its key physicochemical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1H-Imidazole-1-ethanol, 2-(methyl-d3)-5-nitro-MedChemExpress[2]
CAS Number 83413-09-6MedChemExpress[2]
Molecular Formula C6H6D3N3O3MedChemExpress[2]
Molecular Weight 174.17 g/mol MedChemExpress[2]
Appearance Light yellow to yellow solidMedChemExpress[2]
Melting Point 159 - 161 °CSigma-Aldrich[3][4]
Purity (LCMS) ≥99.0%MedChemExpress[2]
Isotopic Enrichment 97.58%MedChemExpress[2]

Table 2: Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary StatementsSource
Carcinogenicity H350: May cause cancerP201, P202, P280, P308+P313, P405, P501Sigma-Aldrich[3]
Mutagenicity H340: May cause genetic defectsP201, P202, P280, P308+P313, P405, P501Sigma-Aldrich[3]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposureP260, P314Sigma-Aldrich[3]

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and ensure the accuracy of experimental outcomes.

Table 3: Recommended Storage Conditions

FormTemperatureAdditional ConditionsDurationSource
Solid (Neat) 4°CSealed container, away from moistureLong-termMedChemExpress[2]
In Solvent -80°CSealed container, away from moisture6 monthsMedChemExpress[2]
In Solvent -20°CSealed container, away from moisture1 monthMedChemExpress[2]

Metronidazole is known to be stable in air but can darken upon exposure to light.[5] Therefore, it is imperative to protect the standard from light during storage.[6][7] Unopened containers should be stored in a dry, well-ventilated place.[8][9]

Solubility

The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions.

Table 4: Solubility Data

SolventSolubilityNotesSource
DMSO 34 mg/mLMoisture-absorbing DMSO can reduce solubility; use fresh DMSO.Selleck Chemicals[10]
Water 12 mg/mLWarming with a 50°C water bath and ultrasonication can aid dissolution.Selleck Chemicals[10]
Ethanol InsolubleSelleck Chemicals[10]

Experimental Protocols and Handling

Due to its hazardous properties, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][11] All handling of the solid compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][8]

Preparation of Standard Stock Solution

The following protocol outlines the preparation of a 1 mg/mL stock solution of this compound in DMSO.

G cluster_prep Stock Solution Preparation Workflow weigh Accurately weigh ~1 mg of this compound dissolve Dissolve in 1 mL of fresh DMSO weigh->dissolve vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex transfer Transfer to a labeled, light-protected storage vial vortex->transfer store Store at -20°C or -80°C transfer->store

Caption: Workflow for preparing a this compound stock solution.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Metronidazole in biological matrices due to its similar chemical and physical properties and co-elution during chromatography, while being distinguishable by mass spectrometry.

G cluster_lcms LC-MS/MS Internal Standard Workflow sample Collect biological sample (e.g., plasma, urine) spike Spike sample with a known concentration of this compound sample->spike extract Perform sample extraction (e.g., protein precipitation, solid-phase extraction) spike->extract inject Inject extracted sample into LC-MS/MS system extract->inject quantify Quantify Metronidazole based on the peak area ratio to this compound inject->quantify

Caption: General workflow for using this compound as an internal standard.

Mechanism of Action and Metabolic Activation

Metronidazole is a prodrug that is activated in anaerobic organisms.[5][10] Its selective toxicity is due to the reduction of its nitro group by anaerobic metabolic pathways, leading to the formation of cytotoxic intermediates that damage DNA and other macromolecules.[5][10]

G cluster_pathway Metronidazole Metabolic Activation Pathway Metronidazole Metronidazole NitroRadical Nitro Radical Anion Metronidazole->NitroRadical Reduction ReducedFerredoxin Reduced Ferredoxin (in anaerobic cells) ReducedFerredoxin->NitroRadical CytotoxicIntermediates Cytotoxic Intermediates NitroRadical->CytotoxicIntermediates Further Reduction DNADamage DNA Damage & Cell Death CytotoxicIntermediates->DNADamage

Caption: Simplified metabolic activation pathway of Metronidazole in anaerobic organisms.

By understanding and implementing these guidelines, researchers can ensure the reliable and safe use of this compound as an analytical standard in their studies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Metronidazole using Metronidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites. Accurate quantification of metronidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Metronidazole-d3, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document provides a detailed application note and protocol for the quantification of metronidazole in biological samples using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

A robust and reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are based on established methods for the analysis of metronidazole.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting metronidazole from biological matrices like plasma and feces.[1][2][3][4]

  • Materials:

    • Biological matrix (e.g., plasma, homogenized feces)

    • Metronidazole and this compound stock solutions

    • Extraction solvent: Ethyl acetate or a mixture of ethyl acetate and acetonitrile (4:1, v/v)[4]

    • Reconstitution solvent: Mobile phase or a mixture of mobile phase components

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.[2]

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Add the extraction solvent (e.g., 1 mL of ethyl acetate).

    • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

    • Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 200 µL).

    • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

The chromatographic separation is typically performed using a reversed-phase C18 column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Analytical column: A C18 column is commonly used, with typical dimensions of 50-150 mm length, 2.1-4.6 mm internal diameter, and 1.7-5 µm particle size.[2][3][4]

  • Mobile Phase:

    • A common mobile phase composition is a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[2][3][5]

    • The elution can be isocratic or gradient. An example of an isocratic mobile phase is acetonitrile and 10 mM ammonium formate in water (pH 4.0) at a ratio of 80:20 (v/v).[2]

  • Flow Rate:

    • The flow rate is dependent on the column dimensions and can range from 0.2 to 1.0 mL/min.[3][5]

  • Column Temperature:

    • The column is typically maintained at a constant temperature, for instance, 35 °C, to ensure reproducible retention times.[5]

  • Injection Volume:

    • A small volume, typically 5-20 µL, of the reconstituted sample is injected into the LC system.[5]

3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of metronidazole and its internal standard.

  • Ionization Mode:

    • Positive electrospray ionization (ESI+) is commonly used for the analysis of metronidazole.[1][3]

  • Detection Mode:

    • Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

  • MRM Transitions:

    • The MRM transitions for metronidazole and a deuterated internal standard are selected based on their mass-to-charge ratios (m/z). For metronidazole, a common transition is m/z 172.0 > 128.0.[3] For this compound, the precursor ion would be m/z 175.0, and the product ion would be determined through infusion and optimization.

Data Presentation

The following tables summarize the quantitative data and key parameters for a typical LC-MS/MS method for metronidazole analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueReference
Chromatography
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)[3][4]
Mobile PhaseAcetonitrile : 10 mM Ammonium Acetate (80:20, v/v) with 0.1% Formic Acid[3]
Flow Rate1.0 mL/min[3]
Column Temperature35 °C[5]
Injection Volume20 µL[5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Detection ModeMultiple Reaction Monitoring (MRM)
Metronidazole Transitionm/z 171.97 > 127.97[3]
This compound Transitionm/z 175.0 > [Product Ion]

Table 2: Method Validation Parameters

ParameterTypical RangeReference
Linearity Range0.5 - 5 ng/mL (in plasma)[4]
0.01 - 10.0 µg/mL (in plasma)[2]
Correlation Coefficient (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)0.53 ng/mL (in plasma)[4]
Accuracy97 - 101.6%[4]
Precision (%RSD)2.7 - 4.8%[4]
Recovery93.7 - 97.5%[4]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the LC-MS/MS analysis of metronidazole using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting of Results Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of Metronidazole.

G cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Metronidazole Metronidazole (Analyte) Precursor Ion: m/z 172.0 Product Ion 1: m/z 128.0 Product Ion 2: ... q1_node Precursor Ion Selection Metronidazole->q1_node Metronidazole_d3 This compound (IS) Precursor Ion: m/z 175.0 Product Ion 1: ... Product Ion 2: ... Metronidazole_d3->q1_node q2_node Collision Cell (CID) q1_node->q2_node q3_node Product Ion Selection q2_node->q3_node Detector Detector q3_node->Detector Detection

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.

References

LC-MS/MS method for metronidazole quantification in urine with Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metronidazole in human urine. The method utilizes a stable isotope-labeled internal standard, Metronidazole-d3, to ensure high accuracy and precision. A simple "dilute-and-shoot" sample preparation protocol is employed, making the workflow efficient and suitable for high-throughput analysis. This method is ideal for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa. It is prescribed for a variety of infections, and monitoring its concentration in biological fluids like urine is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and assessing patient compliance. This document provides a detailed protocol for the quantification of metronidazole in human urine using a validated LC-MS/MS method, which offers high selectivity and sensitivity.

Experimental Protocols

2.1. Materials and Reagents

  • Metronidazole analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%) as internal standard (IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

  • Human urine (drug-free) for calibration standards and quality controls

2.2. Instrumentation

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • A reversed-phase C18 analytical column (e.g., 100 x 4.6 mm, 5 µm).[1]

2.3. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of metronidazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the metronidazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QCs: Spike drug-free human urine with the appropriate working standard solutions to create calibration standards ranging from 10 to 10,000 ng/mL and QC samples at low, medium, and high concentrations.

  • Urine Sample Preparation:

    • Thaw urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant (or calibration/QC standard), 50 µL of the internal standard working solution (100 ng/mL this compound), and 900 µL of 10 mM ammonium formate in water.

    • Vortex the mixture for 30 seconds.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Method

  • Liquid Chromatography:

    • Column: ACE C18 (100 × 4.6 mm, 5 μm).[1]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v).[1]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: 3.0 min.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The MRM transitions and compound-specific parameters are detailed in Table 1.

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and stability. The quantitative performance is summarized in the tables below.

Table 1: Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Metronidazole 172.1 128.1 200

| this compound | 175.1 | 131.1 | 200 |

Table 2: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)

| Metronidazole | 10 - 10,000 | >0.995 | 10 |

Table 3: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
LLOQ QC 10 4.8 102.5 5.5 101.2
Low QC 30 3.5 98.7 4.2 99.5
Mid QC 500 2.1 101.3 3.1 100.8
High QC 8000 1.8 99.2 2.5 99.7

Data adapted from a similar study in plasma to represent expected performance.[1]

Table 4: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%)
Low QC 30 95.2 98.1
High QC 8000 96.8 99.3

Data adapted from a similar study in plasma to represent expected performance.[1]

Workflow Visualization

The overall experimental workflow for the quantification of metronidazole in urine is depicted below.

Metronidazole_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing urine Urine Sample Collection centrifuge Centrifugation (4000 rpm, 10 min) urine->centrifuge supernatant Collect 50 µL Supernatant centrifuge->supernatant add_is Add 50 µL this compound (IS) supernatant->add_is dilute Dilute with 900 µL 10 mM Ammonium Formate add_is->dilute vortex Vortex Mix dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer inject Inject 10 µL into LC-MS/MS System transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometry (ESI+, MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantification of Metronidazole Concentration calibrate->quantify

Caption: Experimental workflow for metronidazole quantification in urine.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of metronidazole in human urine. The use of a deuterated internal standard ensures accuracy, while the minimal sample preparation allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers and clinicians in the fields of pharmacology and drug development.

References

Application of Metronidazole-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication used to treat a variety of anaerobic bacterial and parasitic infections.[1][2] Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as Metronidazole-d3 (a deuterated form of Metronidazole), are invaluable tools in these studies.[3]

The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Due to its similar chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, but is distinguishable by its mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification of Metronidazole in complex biological matrices like plasma, feces, and tissue.[4][6]

Furthermore, substituting hydrogen with deuterium can sometimes alter a drug's metabolic rate due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[7][8] This can lead to a longer biological half-life.[2] Therefore, this compound can also be used as a therapeutic agent itself in studies designed to investigate whether a modified PK profile could improve efficacy or reduce toxicity.

These application notes provide detailed protocols for the use of this compound both as an internal standard in bioanalytical assays and in the design of a comparative pharmacokinetic study.

Metabolic Activation and Pathways of Metronidazole

Metronidazole is a prodrug that requires reductive activation of its nitro group to become cytotoxic.[9][10] This activation primarily occurs in anaerobic organisms, which have the low redox potential necessary for the reaction.[1] In mammals, Metronidazole is metabolized in the liver.

Caption: Metabolic pathways of Metronidazole in mammals and anaerobic microbes.

Application Note 1: Quantification of Metronidazole in Plasma using this compound as an Internal Standard

This protocol details a robust method for quantifying Metronidazole in human plasma using LC-MS/MS with this compound as the internal standard. This method is suitable for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.[4]

Experimental Protocol: Bioanalytical Method

1. Materials and Reagents:

  • Metronidazole (analytical standard)

  • This compound (internal standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Liquid-liquid extraction solvent (e.g., Ethyl Acetate)

2. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Metronidazole and this compound in methanol to prepare primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Metronidazole stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.01 to 10.0 µg/mL).[4] Prepare separate working solutions for low, medium, and high concentration QCs.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (this compound) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions: The following table summarizes typical instrument parameters. These should be optimized for the specific system being used.

ParameterTypical Setting
LC System
ColumnC18 reverse-phase column (e.g., ACE C18, 100 x 4.6 mm, 5 µm)[4]
Mobile PhaseA: 10 mM Ammonium Formate in water (pH 4.0) B: Acetonitrile[4]
GradientIsocratic, 80% B[4]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Metronidazole)Q1: m/z 172.2 → Q3: m/z 128.2[11]
MRM Transition (this compound)Q1: m/z 175.1 → Q3: m/z 131.1 (Example, confirm with standard)
Dwell Time200 ms
Source Temperature500°C
IonSpray Voltage5500 V

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Metronidazole / this compound) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x² or 1/x) linear regression to fit the curve.

  • Determine the concentration of Metronidazole in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

plasma Plasma Sample (100 µL) add_is Spike with Internal Standard (this compound) plasma->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract evap Evaporate & Reconstitute in Mobile Phase extract->evap inject Inject into LC-MS/MS evap->inject acquire Data Acquisition (MRM) inject->acquire analyze Calculate Peak Area Ratios & Quantify Concentration acquire->analyze

Caption: Workflow for the bioanalysis of Metronidazole in plasma.

Application Note 2: Protocol for a Comparative Pharmacokinetic Study in Rats

This protocol describes a preclinical study in rats to compare the pharmacokinetic profiles of Metronidazole and a deuterated analogue (this compound). The objective is to determine if deuteration significantly alters key PK parameters such as half-life (t½), maximum concentration (Cmax), and total exposure (AUC).

Experimental Protocol: Animal Pharmacokinetic Study

1. Animals:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the study.

2. Study Design:

  • A parallel-group design is recommended.

  • Group 1 (n=6): Receives a single oral dose of Metronidazole.

  • Group 2 (n=6): Receives a single equimolar oral dose of this compound.

  • Dosing: Administer a 20 mg/kg dose via oral gavage.[12] The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

3. Blood Sampling:

  • Collect sparse blood samples (approx. 150 µL) from each rat via tail vein or saphenous vein at pre-dose (0 h) and at multiple time points post-dose.

  • Suggested time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Collect blood into tubes containing K2-EDTA, mix gently, and place on ice.

  • Process blood to plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) within 30 minutes of collection.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Analyze plasma concentrations of Metronidazole and this compound using a validated LC-MS/MS method as described in Application Note 1.

  • For Group 1 samples (dosed with Metronidazole), use a different stable isotope-labeled compound as an internal standard if available (e.g., Metronidazole-d4), or a structural analogue.

  • For Group 2 samples (dosed with this compound), use unlabeled Metronidazole as the internal standard.

5. Pharmacokinetic Data Analysis:

  • Calculate the mean plasma concentration at each time point for each group.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the following PK parameters for each animal:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

    • t½: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vz/F: Apparent volume of distribution.

  • Compare the mean PK parameters between the Metronidazole and this compound groups using an appropriate statistical test (e.g., Student's t-test).

Logic of Internal Standardization

sample Biological Sample (Unknown Analyte Conc.) add_is Add Fixed Amount of Internal Standard (IS) (this compound) sample->add_is processing Sample Processing (Extraction, etc.) Introduces variability & potential loss add_is->processing analysis LC-MS/MS Analysis (Instrumental variability) processing->analysis logic Since Analyte and IS are affected equally by processing/analysis variations... ratio Measure Ratio (Analyte Signal / IS Signal) analysis->ratio result Accurate Quantification (Ratio is constant despite losses) ratio->result logic->ratio

Caption: Principle of using an internal standard for accurate quantification.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters for Metronidazole following oral administration, compiled from published literature. These values can serve as a benchmark for experimental studies.

Table 1: Pharmacokinetic Parameters of Metronidazole (Oral Administration)

SpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference(s)
Human400 mg7.0 - 8.01.77 - 1.8187.4 - 103.2~8.0[13]
Human500 mg~11.51.0 - 2.0~110.48.7[14][15]
Rat200 mg/kg (Normal Fed)26.6 ± 1.12.0216.0 ± 19.35.1 ± 0.4[12]
Rat400 mg/kg (Normal Fed)51.5 ± 4.22.0492.2 ± 33.15.8 ± 0.6[12]

Note: Data are presented as mean or range. Values can vary significantly based on the study population, analytical method, and formulation.

References

Application of Metronidazole-d3 in Bioequivalence Studies of Metronidazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal medication. To ensure the therapeutic equivalence of generic formulations to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic drug exhibits a comparable rate and extent of absorption to the reference drug. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug in biological matrices, typically plasma.

The use of a stable isotope-labeled internal standard, such as Metronidazole-d3, is highly recommended for the quantification of metronidazole by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, metronidazole. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery and matrix effects.[][4][5] The co-elution of the analyte and the stable isotope-labeled internal standard allows for highly precise and accurate quantification, which is paramount for the statistical evaluation of bioequivalence.[]

This document provides detailed application notes and protocols for conducting a bioequivalence study of metronidazole formulations, with a specific focus on the use of this compound as an internal standard in the bioanalytical method.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for metronidazole formulations is designed as a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.[6][7][8]

Logical Flow of a Crossover Bioequivalence Study

cluster_screening Volunteer Screening cluster_period1 Period 1 cluster_period2 Period 2 s1 Recruitment of Healthy Volunteers s2 Informed Consent s1->s2 s3 Medical Screening (Inclusion/Exclusion Criteria) s2->s3 p1_rand Randomization to Treatment Sequence (Test or Reference) s3->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (e.g., 7 days) p1_sample->washout p2_dose Crossover Dosing (Receive Alternate Formulation) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS with this compound) p2_sample->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis conclusion Conclusion on Bioequivalence stat_analysis->conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Protocol:

  • Volunteer Selection: Recruit a cohort of healthy adult volunteers (e.g., 24 subjects) who meet the predefined inclusion and exclusion criteria. All participants must provide written informed consent.[8]

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test formulation followed by Reference, or Reference formulation followed by Test).

  • Dosing (Period 1): Following an overnight fast, administer a single oral dose of either the test or reference metronidazole formulation with a standardized volume of water.[8]

  • Blood Sampling: Collect serial blood samples into labeled tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[6][8]

  • Washout Period: A washout period of at least seven days should separate the two treatment periods to ensure complete elimination of the drug from the body.

  • Dosing (Period 2): After the washout period, subjects receive the alternate formulation in a similar manner to Period 1.

  • Sample Processing: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Metronidazole using this compound

The quantification of metronidazole in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for Sample Analysis

start Plasma Sample is_add Spike with this compound (Internal Standard) start->is_add precip Protein Precipitation (e.g., with acetonitrile or methanol) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation to Dryness (optional) supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Peak Area Ratio of Metronidazole to this compound) lcms->quant

Caption: Sample preparation and analysis workflow for metronidazole in plasma.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of metronidazole and this compound in a suitable solvent such as methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples to room temperature.

    • To a 100 µL aliquot of plasma, add a specified amount of this compound internal standard working solution.[1]

    • Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 300 µL).[9][10]

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[11]

    • Transfer the clear supernatant to a clean tube.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1]

  • LC-MS/MS Conditions (Illustrative):

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[12]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate to improve ionization.[1][12]

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Example):

        • Metronidazole: m/z 172.1 -> 128.1[12]

        • This compound: m/z 175.1 -> 131.1 (hypothetical, assuming a +3 Da shift)

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of metronidazole.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Analyze the calibration standards and QC samples along with the study samples.

    • The concentration of metronidazole in the study samples is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard.

Data Presentation

The pharmacokinetic parameters are calculated for each subject for both the test and reference formulations. The primary parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Table 1: Summary of Pharmacokinetic Parameters from a Hypothetical Metronidazole Bioequivalence Study

ParameterFormulationGeometric Mean90% Confidence Interval
Cmax (µg/mL) Test9.45-
Reference9.62-
Ratio (Test/Ref)98.23%90.19% - 106.69%
AUC0-t (µg·h/mL) Test123.5-
Reference125.8-
Ratio (Test/Ref)98.17%91.04% - 105.72%
AUC0-∞ (µg·h/mL) Test138.9-
Reference141.2-
Ratio (Test/Ref)98.37%92.05% - 105.11%

Data are hypothetical and for illustrative purposes. Actual data will vary based on the study.[7][8]

Table 2: Compilation of Pharmacokinetic Data from Published Metronidazole Bioequivalence Studies

Study ReferenceDose (mg)Cmax (µg/mL) - TestCmax (µg/mL) - RefAUC0-t (µg·h/mL) - TestAUC0-t (µg·h/mL) - Ref
Al-Ghananaeem et al.[13]5009.648.38124.6122.3
Liew et al.[14]200--83.51 (AUC0-36)84.41 (AUC0-36)
da Silva et al.[6]250----
Costa et al.[8]40019.5619.84208.53228.22

Note: The parameters and units are reported as found in the cited literature. Some studies report geometric means, while others may report arithmetic means.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the reliable determination of metronidazole concentrations in plasma. This is a cornerstone for conducting successful bioequivalence studies. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development and evaluation of generic metronidazole formulations. Adherence to a robust study design and a well-validated bioanalytical method is crucial for ensuring that generic drug products meet the stringent regulatory requirements for therapeutic equivalence.

References

Application Note: Quantitative Analysis of Metronidazole in Fecal Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metronidazole is a widely used antibiotic for treating anaerobic bacterial and protozoal infections. Its efficacy is often correlated with its concentration at the site of infection, such as the gastrointestinal tract. Therefore, accurate quantification of metronidazole in fecal samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its effects on the gut microbiome. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human fecal samples, employing a stable isotope-labeled internal standard (Metronidazole-d4) to ensure accuracy and precision.

Principle

This method involves the extraction of metronidazole and the internal standard (Metronidazole-d4) from a homogenized fecal matrix using liquid-liquid extraction. The extract is then concentrated and analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents
  • Metronidazole (analytical standard)

  • Metronidazole-d4 (internal standard)

  • Ethyl acetate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human fecal samples

  • Phosphate buffered saline (PBS)

Instrumentation and Analytical Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Symmetry® C18 (100 × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 60% B at a flow rate of 0.4 mL/min (Isocratic).[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Metronidazole: m/z 172.1 → 128.1

    • Metronidazole-d4: m/z 176.1 → 132.1

Sample Preparation
  • Homogenization: Homogenize thawed fecal samples.

  • Aliquoting: Weigh 100 mg of homogenized feces into a 2 mL microcentrifuge tube.

  • Spiking with Internal Standard: Add 50 µL of Metronidazole-d4 working solution (concentration to be optimized based on expected analyte levels) to each sample, except for the blank matrix samples.

  • Extraction:

    • Add 1 mL of ethyl acetate to each tube.[1]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (40:60, 0.1% formic acid in water:acetonitrile).[1]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Method Validation and Performance

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability.

Quantitative Data Summary
Parameter Result Reference
Linearity Range 0.50–250 ng/g[1]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 66 ng/mL[2][3]
Upper Limit of Quantification (ULOQ) 30,000 ng/mL[2][3]
Mean Extraction Recovery (Metronidazole) 97.28%[1]
Mean Extraction Recovery (Metronidazole-d4) 96.76%[1]
Intra-day Precision (%RSD) 2.7 – 4.8%
Inter-day Precision (%RSD) 2.7 – 4.8%
Intra-day Accuracy (%) 97 to 101.6%
Inter-day Accuracy (%) 97 to 101.6%
Stability
  • Fecal Samples: Stable for at least 3 months at -20°C and -70°C.[1]

  • Extracted Samples: Stable for up to 24 hours.[1]

Visualizations

Experimental Workflow

experimental_workflow sample Fecal Sample (100mg) spike Spike with Metronidazole-d4 sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract centrifuge1 Centrifuge (10,000 x g) extract->centrifuge1 transfer Collect Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (12,000 x g) reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: Workflow for fecal sample preparation and analysis.

LC-MS/MS Analysis Logic

lcms_logic hplc HPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) hplc->esi q1 Q1: Precursor Ion Selection (Metronidazole: 172.1, d4: 176.1) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (Metronidazole: 128.1, d4: 132.1) q2->q3 detector Detector q3->detector quant Quantification detector->quant

Caption: Logic of the triple quadrupole mass spectrometer analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of metronidazole in human fecal samples. The use of a deuterated internal standard ensures high accuracy and reproducibility, making this method suitable for clinical and research applications where precise measurement of metronidazole in the gut is required. The simple and efficient sample preparation protocol allows for a high throughput of samples.

References

Application Notes and Protocols for Metronidazole-d3 in Drug Metabolism and Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Understanding its metabolism is crucial for optimizing its therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Metronidazole-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for the use of this compound in such studies, focusing on its role as an internal standard for quantitative analysis and its application in metabolite identification.

Metronidazole is primarily metabolized in the liver via oxidation, hydroxylation, and glucuronidation, resulting in several metabolites.[1][2] The main oxidative metabolites are the hydroxy and acetic acid derivatives.[2] The major active metabolite is 1-(2-hydroxy-ethyl)-2-hydroxymethyl-5-nitroimidazole.[2] Isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[3]

Application: this compound as an Internal Standard for Quantitative Analysis

This compound is an ideal internal standard for the quantification of metronidazole and its metabolites in biological matrices due to its similar physicochemical properties to the unlabeled drug. Its distinct mass-to-charge ratio (m/z) allows for its simultaneous detection with the analyte of interest without interference.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of metronidazole in a biological matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Report Results Quantification->Results

Caption: Workflow for Quantitative Analysis of Metronidazole using this compound.

Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS

This protocol outlines a method for the determination of metronidazole in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Metronidazole and this compound reference standards

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metronidazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Metronidazole stock solution with a mixture of water and methanol (1:1 v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

5. MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Metronidazole172.1128.1
This compound175.1131.1

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Metronidazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Metronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application: Metabolite Identification Studies

This compound can also be used in metabolite identification studies. By comparing the mass spectra of metabolites from dosed samples with those from control samples, the presence of drug-related material can be confirmed. The characteristic isotopic pattern of this compound and its metabolites (a mass shift of +3 Da compared to the unlabeled drug) aids in their identification.

Metronidazole Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of metronidazole in humans.

G Metronidazole Metronidazole Hydroxylation Hydroxylation (CYP-mediated) Metronidazole->Hydroxylation Oxidation Oxidation Metronidazole->Oxidation Glucuronidation Glucuronidation Metronidazole->Glucuronidation Other_Metabolites Other Minor Metabolites Metronidazole->Other_Metabolites Hydroxy_Metabolite Hydroxy Metronidazole (1-(2-hydroxy-ethyl)-2-hydroxymethyl-5-nitroimidazole) Hydroxylation->Hydroxy_Metabolite Acetic_Acid_Metabolite Acetic Acid Metronidazole Oxidation->Acetic_Acid_Metabolite Glucuronide_Conjugate Metronidazole Glucuronide Glucuronidation->Glucuronide_Conjugate

Caption: Major Metabolic Pathways of Metronidazole.

Protocol: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol describes a general procedure for identifying metabolites of metronidazole using HLM.

1. Materials and Reagents:

  • Metronidazole and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with 0.1% formic acid)

2. Incubation Procedure:

  • Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add Metronidazole or this compound (e.g., 10 µM final concentration).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile (with 0.1% formic acid).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Identification:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Perform full scan MS and data-dependent MS/MS (or product ion scans) to acquire fragmentation data for potential metabolites.

  • Compare the chromatograms and mass spectra of the Metronidazole and this compound incubations to identify drug-related peaks, looking for the characteristic +3 Da mass shift.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of metronidazole using a deuterated internal standard.

ParameterTypical Value/RangeReference
Linearity Range0.5 - 5000 ng/mL[4]
LLOQ (Lower Limit of Quantitation)0.5 ng/mL[4]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[4]
Precision (% RSD)<15% (<20% at LLOQ)[4]
Recovery>85%[4]

Conclusion

This compound is a critical tool for the accurate and precise quantification of metronidazole in biological samples and for the confident identification of its metabolites. The protocols and data presented here provide a solid foundation for researchers in drug metabolism and related fields to design and execute robust bioanalytical studies. The use of stable isotope-labeled internal standards like this compound is highly recommended to ensure data quality and regulatory compliance in drug development.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Metronidazole-d3 in high-throughput screening (HTS) assays. The primary application highlighted is its use as an internal standard for the accurate quantification of Metronidazole in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is crucial for various stages of drug discovery and development, including studies on drug metabolism, drug-drug interactions, and screening for compounds that modulate the efficacy of Metronidazole.

Introduction

Metronidazole is a vital prodrug for treating infections caused by anaerobic bacteria and protozoa.[1][2][3] Its mechanism of action involves reductive activation within the target organism, leading to the formation of cytotoxic intermediates that induce DNA damage and cell death.[1][3][4] The efficacy of Metronidazole can be influenced by factors such as drug metabolism by the host or microbial enzymes, and cellular transport mechanisms. High-throughput screening assays are essential for identifying new drug candidates that may enhance Metronidazole's activity or overcome resistance.

This compound, a stable isotope-labeled version of Metronidazole, serves as an ideal internal standard for quantitative mass spectrometry-based assays.[5] Its utility lies in its near-identical chemical and physical properties to Metronidazole, while its increased mass allows for distinct detection. This ensures high accuracy and precision in quantifying Metronidazole, which is critical for reliable HTS results.

Application: High-Throughput Screening for Inhibitors of Metronidazole Metabolism

A key application for this compound is in HTS campaigns designed to discover inhibitors of enzymes that metabolize Metronidazole. Such inhibitors could potentially enhance the therapeutic efficacy of Metronidazole or be used to probe metabolic pathways. The following protocol outlines a high-throughput LC-MS/MS-based assay to screen a compound library for inhibitors of a hypothetical bacterial nitroreductase responsible for Metronidazole activation/degradation.

Signaling Pathway: Reductive Activation of Metronidazole

Metronidazole is a prodrug that requires activation by anaerobic organisms. This process involves the reduction of its nitro group by enzymes such as nitroreductases. The resulting reactive nitroso and hydroxylamine intermediates are highly cytotoxic, binding to and disrupting the helical structure of DNA, which ultimately leads to cell death.[1][3]

Metronidazole_Activation Metronidazole Metronidazole (Prodrug) Nitroreductase Anaerobic Nitroreductase Metronidazole->Nitroreductase Enters Cell & is Reduced ReactiveIntermediates Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Interacts with DNADamage DNA Strand Breakage & Destabilization DNA->DNADamage CellDeath Cell Death DNADamage->CellDeath

References

Application Note: Preparation of Metronidazole-d3 Standard Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical and pharmaceutical analysis.

Purpose: This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of Metronidazole-d3. This deuterated analog is commonly used as an internal standard (IS) for the accurate quantification of metronidazole in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent.[1] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[2] This protocol outlines the systematic procedure for preparing reliable and accurate this compound standard solutions.

Physicochemical Properties and Safety

It is essential to be aware of the properties of this compound for accurate preparation and safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Chemical Name 2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol[3]
CAS Number 83413-09-6[3]
Molecular Formula C₆D₃H₆N₃O₃[3]
Molecular Weight 174.17 g/mol [3]
Supplied Form Neat Crystalline Solid[3][4]
Purity >95%[3]

Safety Precautions:

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Experimental Protocol

This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a series of working standard solutions.

Materials and Equipment
  • This compound certified reference material

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • High-purity solvents (e.g., Methanol, DMSO, Acetonitrile - HPLC or LC-MS grade)

  • Amber glass vials for storage

Preparation of Primary Stock Solution (1 mg/mL)

The initial stock solution is prepared in a solvent where this compound exhibits good solubility. Methanol is a common and effective choice.[5]

  • Weighing: Accurately weigh approximately 10 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the flask. Vortex or sonicate gently until the solid is completely dissolved.

  • Final Volume: Bring the flask to the 10 mL mark with methanol. Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight and purity of the reference material.

    • Concentration (mg/mL) = (Weight (mg) × Purity) / Volume (mL)

  • Labeling and Storage: Transfer the solution to a clearly labeled amber vial and store under appropriate conditions (see Section 5.0).

Table 2: Recommended Solvents for Stock Solution

SolventApproximate Solubility of MetronidazoleNotes
Methanol Freely solublePreferred for LC-MS applications.[6]
DMSO ~34 mg/mLUse fresh DMSO; moisture can reduce solubility.[7]
Ethanol ~5 mg/mLLower solubility compared to other organic solvents.[4]
Workflow for Standard Solution Preparation

The following diagram illustrates the overall workflow from the solid compound to the final working solutions.

G start Start: Obtain this compound (Solid) weigh 1. Accurately weigh ~10 mg of this compound start->weigh dissolve 2. Dissolve in 10 mL Methanol in a Class A Volumetric Flask weigh->dissolve stock Primary Stock Solution (1 mg/mL) dissolve->stock dilute1 3. Perform Serial Dilutions (e.g., 1:10 dilution) stock->dilute1 intermediate Intermediate Stock Solutions (e.g., 100 µg/mL, 10 µg/mL) dilute1->intermediate dilute2 4. Prepare Working Standards from Intermediate Stocks intermediate->dilute2 working Final Working Standard Solutions (e.g., for Calibration Curve) dilute2->working end End: Use for Analysis working->end

Caption: Workflow for preparing this compound standard solutions.

Preparation of Intermediate and Working Solutions

Serial dilutions are performed to create standards at lower concentrations suitable for spiking into calibration curve and quality control (QC) samples. The final concentrations will depend on the sensitivity of the analytical method and the expected analyte concentration range.[8][9]

Table 3: Example Serial Dilution Scheme from a 1 mg/mL Stock Solution

StepStarting SolutionVolume of Starting SolutionDiluent & Final VolumeFinal ConcentrationDescription
1 1 mg/mL Primary Stock1 mL9 mL Methanol (in 10 mL flask)100 µg/mLIntermediate Stock A
2 100 µg/mL (Int. Stock A)1 mL9 mL Methanol (in 10 mL flask)10 µg/mLIntermediate Stock B
3 10 µg/mL (Int. Stock B)1 mL9 mL Methanol (in 10 mL flask)1 µg/mL (1000 ng/mL)Working Stock C
4 1 µg/mL (Working Stock C)1 mL9 mL Methanol (in 10 mL flask)100 ng/mLWorking Stock D

This scheme can be adjusted to generate a wide range of concentrations needed for a specific assay. For example, further dilutions can be made from Working Stocks C and D to create final calibrator concentrations spanning from 0.5 ng/mL to 1000 ng/mL.

Application in Bioanalysis

The prepared this compound working solution is used as an internal standard. A fixed volume of the IS working solution is added to all unknown samples, calibration standards, and QC samples at the beginning of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction).[8][9] This ensures that the ratio of the analyte response to the IS response is used for quantification, correcting for procedural variability.

Storage and Stability

Proper storage is critical to maintain the integrity and concentration of the standard solutions.

Table 4: Storage and Stability Recommendations

FormatStorage TemperatureDurationNotes
Solid (Neat) -20°C≥ 4 yearsKeep in a tightly sealed, light-resistant container.[3][4]
Stock Solution in Organic Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution in Organic Solvent -20°CUp to 1 monthFor shorter-term storage. Ensure container is sealed to prevent evaporation.[2]
Aqueous Solutions 2-8°C≤ 24 hoursAqueous solutions are not recommended for long-term storage.[4]

Always perform stability tests under your specific laboratory conditions to validate these recommendations. Metronidazole itself is stable in air but can darken upon exposure to light.[1] Therefore, storing all solutions in amber vials or otherwise protecting them from light is highly recommended.

References

The Role of Metronidazole-d3 in the Study of Anaerobic Bacteria: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Its efficacy stems from its unique mechanism of action, which is selective for anaerobic environments.[2] In the research and development of antimicrobial therapies, understanding the pharmacokinetics (PK) and mechanism of action of drugs like metronidazole is paramount. Metronidazole-d3, a stable isotope-labeled (deuterated) version of the parent drug, serves as a critical tool for researchers. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, enabling precise and accurate quantification of metronidazole in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application I: Pharmacokinetic Analysis of Metronidazole

The principal use of this compound is as an internal standard (IS) for the quantification of metronidazole in biological samples (e.g., plasma, bile, feces) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The co-extraction of a known amount of the deuterated standard with the analyte from the sample allows for correction of variations in sample processing and instrument response, leading to highly reliable data essential for pharmacokinetic and bioequivalence studies.[3]

Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS

This protocol describes a general method for the determination of metronidazole concentrations in human plasma, adapted from validated methods in the scientific literature.[3][5]

1. Materials and Reagents

  • Metronidazole reference standard

  • This compound (or d4) internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Ethyl acetate (for liquid-liquid extraction)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve metronidazole and this compound in methanol or a suitable solvent.

  • Working Standard Solutions: Serially dilute the metronidazole stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., ranging from 0.01 to 10.0 µg/mL).[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC Column: ACE C18 (100 × 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A mixture of acetonitrile and 10.0 mM ammonium formate in water (pH adjusted to 4.00 with formic acid) in an 80:20 (v/v) ratio.[3]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Metronidazole Transition: m/z 172.1 -> 128.1

    • This compound Transition: m/z 175.1 -> 131.1 (Note: transitions may vary slightly based on deuteration pattern, e.g., d4).[4]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of metronidazole to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of metronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for metronidazole in healthy adult volunteers following a single oral dose, as determined in studies utilizing LC-MS/MS or HPLC methods.

ParameterValue (Mean ± SD)UnitsReference
Dose 500 mg (single oral)mg[6]
Cmax (Peak Plasma Concentration)10649 (Geometric Mean)ng/mL[6]
AUC0-∞ (Area Under the Curve)109056 (Geometric Mean)ng·h/mL[6]
Tmax (Time to Peak Concentration)1.17 (Median)hours[6]
t1/2 (Elimination Half-life)7.28 ± 0.87hours[6]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection spike 2. Spike with this compound (IS) plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evap 4. Evaporation extract->evap reconstitute 5. Reconstitution in Mobile Phase evap->reconstitute inject 6. Inject Sample reconstitute->inject separate 7. Chromatographic Separation inject->separate ionize 8. Electrospray Ionization (ESI) separate->ionize detect 9. MRM Detection (MS/MS) ionize->detect integrate 10. Peak Integration detect->integrate ratio 11. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve 12. Plot Calibration Curve ratio->curve quantify 13. Quantify Unknowns curve->quantify

Workflow for Metronidazole Quantification

Application II: Elucidating the Mechanism of Action

Metronidazole is a prodrug that requires reductive activation to exert its bactericidal effect.[1] This process occurs efficiently only in the low redox potential environment of anaerobic organisms.[2] The activated form of the drug is a short-lived nitroso free radical that disrupts bacterial DNA, leading to strand breaks and cell death.[1]

Metabolic Activation Pathway

The activation of metronidazole is a key step in its antimicrobial activity. The process can be summarized as follows:

  • Cellular Uptake: Metronidazole, being a small and uncharged molecule, passively diffuses into the anaerobic bacterial cell.

  • Reductive Activation: Inside the cell, low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, transfer an electron to the nitro group of metronidazole.[2] This enzymatic reduction converts the inactive prodrug into a highly reactive and cytotoxic nitro radical anion.[1]

  • DNA Damage: This reactive intermediate interacts directly with the bacterial DNA, causing helical structure disruption, strand breakage, and inhibition of nucleic acid synthesis.[2]

  • Drug Recycling: The radical can be recycled back to its inactive form, allowing it to accept another electron, creating a cycle of DNA damage. This process is inhibited by oxygen, which competes for the electrons, explaining the drug's selectivity for anaerobes.[1]

Signaling Pathway Diagram

G cluster_cell Anaerobic Bacterium cluster_reduction Low Redox Environment MTZ_out Metronidazole (Prodrug) MTZ_in Metronidazole MTZ_out->MTZ_in Passive Diffusion MTZ_active Nitro Radical Anion (Active Cytotoxin) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Reduced Ferredoxin PFOR->Fd_red e⁻ Fd_ox Oxidized Ferredoxin Fd_red->Fd_ox Fd_red->MTZ_active e⁻ transfer DNA Bacterial DNA MTZ_active->DNA Interaction DNA_damage DNA Strand Breaks Inhibition of Synthesis DNA->DNA_damage Death Cell Death DNA_damage->Death

Metronidazole Reductive Activation Pathway

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Metronidazole-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metronidazole-d3 as an internal standard to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) like this compound necessary in LC-MS/MS bioanalysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the analytical signal can be influenced by various factors beyond the analyte concentration.[1] These include variations in sample preparation, injection volume, and instrument response.[1] Furthermore, complex biological matrices can cause "matrix effects," where co-eluting endogenous components either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3] An ideal internal standard, such as a stable isotope-labeled (SIL) version of the analyte like this compound, is added at a known concentration to all samples and standards.[4][5] It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and ensuring the accuracy and precision of the quantitative results.[5][6]

Q2: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) like this compound over a structural analog?

A2: Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis.[4][5] this compound, being a SIL-IS for metronidazole, shares nearly identical physicochemical properties with the analyte.[5] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[5] Consequently, it can more effectively compensate for analyte loss during sample preparation and for the variability introduced by matrix effects.[5] Structural analogs, while sometimes used when a SIL-IS is unavailable, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate correction for matrix effects.[4]

Q3: Can this compound completely eliminate matrix effects?

A3: While this compound is highly effective in compensating for matrix effects, it may not completely eliminate them in all situations.[2] A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[7] If the ion suppression or enhancement varies across the elution window, even a small shift in retention time can lead to the analyte and IS experiencing different degrees of matrix effect, impacting accuracy.[7] One study noted that a D4 deuterated metronidazole internal standard eluted with a different retention time than the undeuterated metronidazole, prompting the use of a different internal standard (zidovudine) for that specific assay in a faecal matrix.[8][9]

Q4: How can I assess the presence and severity of matrix effects in my assay?

A4: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[10][11] Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[6]

  • Post-Extraction Spike: This quantitative method compares the peak area of an analyte (and IS) spiked into a blank matrix extract after the extraction process to the peak area of the same analyte in a neat solution (e.g., mobile phase).[6] The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of analyte/IS ratio Inconsistent sample preparation; variable matrix effects between samples.Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery.[4] Optimize the sample cleanup procedure (e.g., LLE, SPE) to remove interfering matrix components.[6]
Significant ion suppression or enhancement observed Co-elution of matrix components (e.g., phospholipids) with the analyte and IS.Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.[10] Consider a more rigorous sample preparation technique to remove a broader range of interferences.[6]
Chromatographic peak shape is poor for metronidazole and/or this compound Matrix components interfering with the chromatography.Dilute the sample extract to reduce the concentration of matrix components.[8] Evaluate different LC columns and mobile phase compositions to improve peak shape.
This compound retention time shifts relative to metronidazole Isotopic effect of deuterium labeling, especially with a high number of deuterium atoms, can sometimes lead to slight chromatographic separation from the unlabeled analyte.[5]While often minimal, if this shift leads to differential matrix effects, consider using a C13 or N15 labeled internal standard if available, as they tend to have less of a chromatographic shift.[5] Alternatively, ensure the peak integration parameters are robust to handle minor shifts.
High variability in this compound peak area across a batch Inconsistent addition of the internal standard; significant and variable matrix effects impacting the IS itself.Review the procedure for adding the internal standard to ensure consistency. Use an automated liquid handler if possible. Investigate the matrix variability across the sample set. An internal standard response that is <50% or >150% of the mean may indicate an issue with that specific sample.[4]

Experimental Protocols

Protocol 1: Quantification of Metronidazole in Human Plasma using Metronidazole-d4 as Internal Standard

This protocol is adapted from a validated LC-MS/MS method for a bioequivalence study.[12]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the Metronidazole-d4 internal standard solution.
  • Perform liquid-liquid extraction using an appropriate organic solvent.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: ACE C18 (100 × 4.6 mm, 5 µm)[12]
  • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.0) (80:20, v/v)[12]
  • Flow Rate: Not specified, but a typical flow rate for this column dimension would be 0.5-1.0 mL/min.
  • Injection Volume: Not specified.
  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: To be optimized for metronidazole and metronidazole-d4.

3. Calibration and Quantification:

  • Prepare a calibration curve ranging from 0.01 to 10.0 µg/mL in blank plasma.[12]
  • Quantify the analyte using the ratio of the peak area of metronidazole to the peak area of Metronidazole-d4.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
  • Set B (Post-Extraction Spike): Extract blank plasma (or other biological matrix) following the sample preparation protocol. Spike the analyte and internal standard into the final extract at the same concentrations as Set A.
  • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before the extraction process at the same concentrations.

2. Analyze all Samples by LC-MS/MS.

3. Calculate Matrix Effect and Recovery:

  • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
  • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Metronidazole Analysis

ParameterMethod 1 (Plasma)[12]Method 2 (Faeces)[8][9]Method 3 (Plasma)[13]
Internal Standard Metronidazole-d4Zidovudine (Metronidazole-d4 showed retention time shift)Zidovudine
Extraction Method Liquid-Liquid ExtractionDilution and ExtractionLiquid-Liquid Extraction
LC Column ACE C18 (100 x 4.6 mm, 5 µm)Not specifiedVarian C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 10mM Ammonium Formate (80:20)Not specifiedAcetonitrile / 10mM Ammonium Acetate (80:20) with 0.1% Formic Acid
Linearity Range 0.01 - 10.0 µg/mL66 - 30,000 ng/mL0.05 - 8.00 µg/mL
Limit of Quantification 0.01 µg/mL66 ng/mL0.05 µg/mL

Table 2: Recovery and Matrix Effect Data from a Metronidazole Assay in Plasma[14]

AnalyteConcentration LevelRecovery (%)Matrix Effect (%)
MetronidazoleLow88 - 99102 - 105
MetronidazoleHigh88 - 99102 - 105
2-hydroxymetronidazoleLow78 - 8699 - 106
2-hydroxymetronidazoleHigh78 - 8699 - 106

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is extract Extraction (LLE or SPE) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify matrix_effect_logic cluster_issue Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting & Solutions inaccurate_results Inaccurate or Irreproducible Results variable_is Variable IS Response inaccurate_results->variable_is can be caused by matrix_effect Matrix Effect (Ion Suppression/Enhancement) variable_is->matrix_effect sample_prep_issue Inconsistent Sample Prep variable_is->sample_prep_issue diff_matrix Differential Matrix Effects (Analyte vs. IS) matrix_effect->diff_matrix can be optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom mitigate with improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix_effect->improve_cleanup mitigate with dilute_sample Dilute Sample matrix_effect->dilute_sample reduce by diff_matrix->optimize_chrom address by check_is_procedure Verify IS Addition Procedure sample_prep_issue->check_is_procedure address by

References

Troubleshooting ion suppression in metronidazole analysis with Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the analysis of metronidazole, particularly when using Metronidazole-d3 as an internal standard.

Troubleshooting Guides

This section offers step-by-step guidance for identifying and resolving common issues related to ion suppression in metronidazole analysis.

Issue: Low or inconsistent signal for both Metronidazole and this compound.

This often points to a general ion suppression issue where matrix components are co-eluting with your analytes and interfering with the ionization process in the mass spectrometer source.

Troubleshooting Workflow:

start Start: Low/Inconsistent Signal for Metronidazole and this compound check_sample_prep 1. Review Sample Preparation: Is it adequate for the matrix? start->check_sample_prep improve_sample_prep 2. Enhance Sample Cleanup: Implement SPE or LLE. check_sample_prep->improve_sample_prep If inadequate check_chromatography 3. Evaluate Chromatography: Is there sufficient separation from matrix? check_sample_prep->check_chromatography If adequate improve_sample_prep->check_chromatography end Resolution: Stable and Improved Signal improve_sample_prep->end If successful modify_chromatography 4. Modify LC Method: Adjust gradient, change column, or alter mobile phase. check_chromatography->modify_chromatography If co-elution is suspected post_column_infusion 5. Perform Post-Column Infusion: Identify specific regions of ion suppression. check_chromatography->post_column_infusion If separation seems adequate modify_chromatography->post_column_infusion modify_chromatography->end If successful adjust_rt 6. Adjust Retention Time: Shift analyte elution away from suppression zones. post_column_infusion->adjust_rt adjust_rt->end fail Further Investigation Needed adjust_rt->fail If unsuccessful

Caption: Troubleshooting workflow for low signal of both analyte and internal standard.

Detailed Steps:

  • Review Sample Preparation: For complex matrices like plasma or tissue homogenates, simple protein precipitation may not be sufficient. Endogenous materials such as phospholipids and salts are common causes of ion suppression.[1]

  • Enhance Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to LLE and can be tailored to the specific properties of metronidazole.[2]

  • Evaluate Chromatography: Poor chromatographic resolution can lead to co-elution of matrix components with your analyte and internal standard.

  • Modify LC Method:

    • Gradient Adjustment: Steepen or flatten the gradient to improve separation.

    • Column Change: Use a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.

    • Mobile Phase Modifiers: Small changes in mobile phase pH or the type of organic solvent can significantly impact retention and separation.

  • Perform Post-Column Infusion: This is a definitive way to identify the retention time windows where ion suppression is occurring. A detailed protocol is provided in the "Experimental Protocols" section.[3]

  • Adjust Retention Time: Once suppression zones are identified, modify your chromatographic method to move the elution of metronidazole and this compound to a cleaner region of the chromatogram.[4]

Issue: this compound signal is suppressed, but the Metronidazole signal appears stable (or vice-versa).

This can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing one to elute in a region of ion suppression while the other does not.[5] While ideally they should co-elute, this is not always the case.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of neat solutions of metronidazole and this compound. Zoom in on the peaks to confirm they have identical retention times. A slight shift can be caused by the deuterium substitution.[6]

  • Perform Post-Column Infusion: This will reveal if there is a sharp drop in signal at the retention time of the suppressed compound.

  • Adjust Chromatography:

    • Modify the mobile phase composition or gradient to ensure true co-elution.

    • If co-elution cannot be achieved and one compound consistently elutes in a suppression zone, the chromatographic method must be altered to shift both peaks to a cleaner region.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression in metronidazole analysis?

A1: The most frequent causes are co-eluting endogenous compounds from the sample matrix. For bioanalytical assays, these are often phospholipids from plasma or bile salts from feces.[1] Other potential sources include high concentrations of salts, ion-pairing agents, or contaminants from collection tubes and plates.[7]

Q2: Will using a deuterated internal standard like this compound automatically correct for ion suppression?

A2: In many cases, a deuterated internal standard can compensate for ion suppression because it is affected in the same way as the analyte.[6] However, this is only effective if the analyte and internal standard co-elute perfectly and experience the exact same degree of suppression.[5] If there is a slight retention time difference and a narrow region of intense ion suppression, the correction may not be accurate.

Q3: How can I quantitatively assess the extent of ion suppression?

A3: The matrix factor (MF) is a common way to quantify ion suppression. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Matrix Factor (MF) Calculation:

  • A: Peak area of the analyte in a blank matrix extract spiked after extraction.

  • B: Peak area of the analyte in a neat standard solution.

MF = A / B

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The internal standard normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.

Q4: What is the difference between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for reducing ion suppression?

A4: Both are sample cleanup techniques aimed at removing interfering matrix components.

  • LLE partitions the analyte and interferences between two immiscible liquid phases. It can be effective but may be less selective than SPE.[8]

  • SPE uses a solid sorbent to retain the analyte while interferences are washed away, or vice-versa. SPE often provides cleaner samples and can be more easily automated.[2]

The choice between LLE and SPE depends on the nature of the interferences and the analyte. For metronidazole, both have been used successfully.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on metronidazole analysis.

Table 1: Comparison of Sample Preparation Techniques and Recovery

Sample MatrixExtraction MethodAnalyteInternal StandardMean Recovery (%)Reference
Human PlasmaLiquid-Liquid ExtractionMetronidazoleTinidazole93.7 - 97.5[7]
Human PlasmaLiquid-Liquid ExtractionMetronidazoleMetronidazole-d476.5 - 82.1[9]
Human FecesLiquid-Liquid ExtractionMetronidazoleMetronidazole-d497.28[9]

Table 2: Matrix Effect Data for Metronidazole Analysis

Sample MatrixInternal StandardMatrix Factor (Analyte)IS-Normalized Matrix FactorConclusionReference
Human PlasmaTinidazole0.947 - 0.953Not ReportedSlight but non-significant ion suppression.[7]
Human FecesMetronidazole-d4Not Reported0.986 - 1.013No significant ion suppression/enhancement.[9]

Experimental Protocols

Protocol: Post-Column Infusion for Ion Suppression Diagnosis

This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.

Workflow Diagram:

start Start: Setup Post-Column Infusion prepare_infusion 1. Prepare Infusion Solution: Metronidazole & this compound in mobile phase. start->prepare_infusion setup_hardware 2. Hardware Setup: Connect syringe pump to LC flow post-column via a T-connector. prepare_infusion->setup_hardware stabilize_signal 3. Stabilize Signal: Infuse solution and acquire a stable baseline on the mass spectrometer. setup_hardware->stabilize_signal inject_blank 4. Inject Blank Matrix Extract: Analyze a sample prepared from a blank matrix (e.g., plasma with no drug). stabilize_signal->inject_blank analyze_chromatogram 5. Analyze Chromatogram: Identify dips in the baseline signal. These are regions of ion suppression. inject_blank->analyze_chromatogram end Result: Ion Suppression Profile analyze_chromatogram->end

Caption: Workflow for performing a post-column infusion experiment.

Methodology:

  • Prepare Infusion Solution: Prepare a solution of metronidazole and this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal on the mass spectrometer.

  • Hardware Setup:

    • Place the infusion solution in a syringe pump.

    • Using a T-connector, connect the outlet of the LC column and the syringe pump to the inlet of the mass spectrometer's ion source.

  • Stabilize Signal:

    • Begin the LC mobile phase flow.

    • Start the syringe pump at a low flow rate (e.g., 10-20 µL/min).

    • Monitor the signal of metronidazole and this compound on the mass spectrometer until a stable baseline is achieved.

  • Inject Blank Matrix Extract: Inject a sample of extracted blank matrix (the same matrix as your samples, but without the analyte or internal standard).

  • Analyze Chromatogram:

    • Acquire the data for the entire chromatographic run time.

    • Examine the resulting chromatogram. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.[3][10] The retention times of these "dips" correspond to the elution of interfering compounds from the matrix.

References

Preventing isotopic exchange of deuterium in Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metronidazole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, or H/D back-exchange, is the unintended replacement of deuterium (D) atoms on your this compound molecule with protium (H) from the surrounding environment. This is a significant concern because it compromises the isotopic purity of the compound, which is critical for its use as an internal standard in mass spectrometry-based quantitative analyses, metabolic flux studies, and for altering drug metabolism profiles.[1] The stability of the C-D bond is what makes deuterated drugs effective, so maintaining this bond is crucial.[][3][4]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A: The deuterium atoms on the imidazole ring are the most likely to undergo exchange. The C2 proton (or deuteron) of an imidazole ring is known to be exchangeable, particularly under certain pH conditions.[5][6] The mechanism often involves the formation of an intermediate that facilitates the exchange with protons from a solvent like water.[5][7][8]

Q3: What primary factors can cause this unwanted isotopic exchange?

A: Several environmental and experimental factors can promote the back-exchange of deuterium. The most common culprits include:

  • pH: Both acidic and basic conditions can catalyze the exchange.[9][10] The rate of exchange on an imidazole ring is highly dependent on the pH (or pD) of the solution.[5][11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[12][13]

  • Solvent: Protic solvents (e.g., water, methanol) are sources of protons and can readily facilitate exchange.[14][15]

  • Catalysts: The presence of certain metals or strong acids/bases can catalyze the H/D exchange process.[16][17]

Troubleshooting Guide

Use this guide if you suspect that your this compound has undergone isotopic exchange.

Issue: Loss of Isotopic Purity Detected in Analysis

If your analytical results (e.g., from LC-MS or NMR) show a lower-than-expected mass or altered isotopic distribution, follow these steps to troubleshoot the source of the exchange.

Step 1: Review Your Handling and Storage Protocol
QuestionBest PracticeCorrective Action
How is the compound stored? Store in original, tightly sealed containers in a cool, dry, dark place.[18][19] Protect from atmospheric moisture.Transfer to a desiccator or glove box with an inert atmosphere (e.g., nitrogen or argon).
What solvents were used? Use aprotic or deuterated solvents (e.g., Acetonitrile, DMSO-d6, D2O) for sample preparation.If protic solvents are necessary, minimize contact time and keep the temperature as low as possible.[20][21]
Was the sample exposed to acidic or basic conditions? Maintain a neutral pH unless the experimental protocol requires otherwise. Buffer solutions if necessary.Neutralize the sample immediately after any required acidic/basic steps.
At what temperature was the experiment conducted? Perform experimental steps at the lowest feasible temperature. For sensitive samples, use an ice bath.Re-evaluate the protocol to see if any heating steps can be shortened or performed at a lower temperature.
Step 2: Verify Solvent and Reagent Purity

Ensure that all solvents and reagents are free from protic impurities. For example, even "anhydrous" solvents can absorb atmospheric moisture. Use freshly opened solvents or those stored over molecular sieves.

Step 3: Analytical Confirmation of Exchange

If you still suspect exchange after reviewing your protocol, you can confirm it analytically.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can detect the appearance of proton signals at positions that should be deuterated. ²H (Deuterium) NMR can be used to directly observe and quantify the deuterium atoms.[1][22][23]

  • High-Resolution Mass Spectrometry (HR-MS): This technique can precisely measure the mass of the compound and determine the isotopic distribution, allowing for the quantification of deuterium loss.[1][24]

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound

This protocol allows you to test the stability of your deuterated compound under your specific experimental conditions.

Objective: To quantify the extent of H/D back-exchange over time.

Materials:

  • This compound

  • Your experimental buffer/solvent system

  • Aprotic quenching solvent (e.g., cold acetonitrile)

  • LC-MS or NMR instrumentation

Methodology:

  • Timepoint Zero: Dissolve a small amount of this compound in your experimental solvent system. Immediately quench the reaction by diluting with cold aprotic solvent and analyze via LC-MS or NMR to establish the initial isotopic purity.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., specific pH, temperature).

  • Timepoint Sampling: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the aliquot as described in step 1 to halt any further exchange.

  • Analysis: Analyze each quenched timepoint sample by LC-MS or NMR.

  • Data Comparison: Compare the isotopic distribution/purity at each timepoint to the initial measurement. A significant decrease in the mass corresponding to the deuterated species indicates back-exchange.

Data Summary Table: Example Stability Assessment

The following table shows hypothetical results from a stability study under different pH conditions at room temperature.

Time (hours)Isotopic Purity at pH 4.0 (%)Isotopic Purity at pH 7.0 (%)Isotopic Purity at pH 9.0 (%)
0 99.599.599.5
4 98.299.497.1
12 95.199.292.5
24 91.399.186.4

Visual Guides (Graphviz)

Troubleshooting Workflow for Isotopic Exchange

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Verification Start Suspected Isotopic Exchange (e.g., from MS data) Review_Storage Review Storage Conditions (Temp, Moisture, Light) Start->Review_Storage Review_Solvents Review Solvents & Reagents (Protic vs. Aprotic) Start->Review_Solvents Review_pH Review Experimental pH (Acidic/Basic Exposure) Start->Review_pH Modify_Storage Implement Best Practices: - Use Desiccator - Inert Atmosphere Review_Storage->Modify_Storage Modify_Solvents Switch to Aprotic/Deuterated Solvents Minimize Protic Contact Time Review_Solvents->Modify_Solvents Modify_pH Buffer to Neutral pH Minimize Exposure Time Review_pH->Modify_pH Re_Analyze Re-run Experiment with Modified Protocol Modify_Storage->Re_Analyze Modify_Solvents->Re_Analyze Modify_pH->Re_Analyze Confirm_Purity Confirm Isotopic Purity (NMR or HR-MS) Re_Analyze->Confirm_Purity End Problem Resolved Confirm_Purity->End

Caption: Troubleshooting workflow for identifying and resolving isotopic exchange.

Mechanism: pH-Catalyzed H/D Exchange on Imidazole Ring

ExchangeMechanism Metronidazole_D This compound (Imidazole-C2-D) Protonation Protonation (Acidic) or Deprotonation (Basic) Metronidazole_D->Protonation H⁺ or OH⁻ Intermediate Reactive Intermediate (e.g., Ylide) Protonation->Intermediate Metronidazole_H Exchanged Metronidazole (Imidazole-C2-H) Intermediate->Metronidazole_H + H⁺ from Solvent Proton_Source Proton Source (e.g., H₂O, ROH) Proton_Source->Intermediate

Caption: Simplified mechanism of pH-catalyzed deuterium-protium exchange.

References

Optimizing mass spectrometry parameters for Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Metronidazole-d3 analysis via mass spectrometry. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: Why am I observing poor signal intensity or no signal for this compound?

A1: Several factors can contribute to low or no signal intensity. Follow this checklist to diagnose the issue:

  • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated. It is recommended to recalibrate the instrument after a system reboot.[1]

  • Ion Source Check: Verify the stability of the electrospray ionization. An irregular or absent spray can be caused by a clog in the system.[1]

  • Tuning and Compound Optimization: Confirm that the instrument is tuned and that the specific parameters for this compound (precursor/product ions, collision energy, etc.) are correctly entered into the method.

  • Sample Preparation: Issues with the extraction procedure can lead to poor recovery of the analyte. Ensure the pH of the sample is appropriate for the extraction method used.

  • Matrix Effects: Complex biological matrices can cause ion suppression, which reduces the signal intensity.[2] Consider diluting your sample extract or using a more rigorous cleanup method during sample preparation to mitigate this.[2]

Q2: My chromatogram shows significant peak tailing or a broad peak shape for this compound. What can I do?

A2: Poor peak shape is often a chromatographic issue. Consider the following:

  • Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if it has been used extensively.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Metronidazole and influence its interaction with the stationary phase. Ensure the mobile phase composition is optimal for your column and analyte.

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Q3: I am seeing a signal for this compound in my blank injections. How can I resolve this carryover?

A3: Signal in blank injections indicates carryover from previous samples. Here are some solutions:

  • Autosampler Wash: Ensure the autosampler needle and injection port are being adequately washed between injections. Optimize the wash solvents; using a strong organic solvent is often effective.

  • Injection Sequence: Run additional blank injections between high-concentration samples and subsequent samples to ensure the system is clean.[1]

  • LC System Contamination: If carryover persists, parts of the LC system (e.g., tubing, rotor seals) may be contaminated. A thorough system cleaning may be necessary.

Q4: The retention time for this compound is different from that of unlabeled Metronidazole. Is this normal?

A4: Yes, a slight shift in retention time between an analyte and its deuterated internal standard can occur, a phenomenon known as the isotopic effect.[2] However, a significant difference may indicate a problem with the chromatography. If the separation is too large, it can affect the accuracy of quantification, as the analyte and internal standard may be affected differently by matrix effects at different retention times. If this occurs, re-optimization of the chromatographic method may be needed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound?

A1: The optimal parameters should be determined empirically on your specific instrument. However, the following table provides a good starting point for method development using positive electrospray ionization (ESI+). The precursor ion for this compound is m/z 175. The fragmentation pattern is expected to be similar to unlabeled Metronidazole, with the major product ion resulting from the loss of the hydroxyethyl group.

ParameterMetronidazoleThis compound (Internal Standard)
Precursor Ion (m/z) 172.1175.1
Product Ion (Quantifier, m/z) 128.1131.1
Product Ion (Qualifier, m/z) 82.082.0 or 85.0
Ionization Mode ESI PositiveESI Positive

Note: The qualifier ion for this compound may vary depending on the position of the deuterium labels. The values provided are predictive and should be confirmed experimentally.

Q2: Which type of LC column is recommended for Metronidazole analysis?

A2: Reversed-phase C18 columns are most commonly used and have been shown to provide good chromatographic separation for Metronidazole and its metabolites.[3][4][5][6]

Q3: What mobile phases are typically used for the LC-MS/MS analysis of Metronidazole?

A3: A common mobile phase composition is a mixture of acetonitrile and water, often with an additive to improve ionization and peak shape.[3][4] Additives such as formic acid (0.1%) or ammonium formate (10 mM) are frequently used.[3][5][6][7]

Experimental Protocols

LC-MS/MS Method for Quantification of Metronidazole

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction) [3][4][6]

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18, 100 x 4.6 mm, 5 µm[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-1.0 min: 20% B

    • 1.0-3.0 min: 20% to 80% B

    • 3.0-4.0 min: 80% B

    • 4.1-6.0 min: 20% B (Re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[7]

  • Scan Type: Multiple Reaction Monitoring (MRM)[5][7]

  • Ion Spray Voltage: 4500 V

  • Source Temperature: 500°C

  • MRM Transitions: Refer to the table in the FAQ section. The collision energy and other compound-specific parameters should be optimized by infusing a standard solution of Metronidazole and this compound directly into the mass spectrometer.

Visualizations

experimental_workflow General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Plasma) add_is 2. Add this compound (Internal Standard) sample->add_is extract 3. Liquid-Liquid or Solid-Phase Extraction add_is->extract evap 4. Evaporate Solvent extract->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute inject 6. Inject Sample reconstitute->inject lc_sep 7. Chromatographic Separation (C18 Column) inject->lc_sep ms_detect 8. MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate 9. Peak Integration ms_detect->integrate quantify 10. Quantification (Analyte/IS Ratio) integrate->quantify report 11. Generate Report quantify->report

Caption: A flowchart of the LC-MS/MS experimental workflow.

troubleshooting_workflow Troubleshooting Low Signal Intensity start Low or No Signal check_spray Is the ESI spray stable? start->check_spray check_cal Is the MS calibrated? check_spray->check_cal Yes solution_clog Solution: Clean/check for clogs in the ion source. check_spray->solution_clog No check_params Are MRM parameters correct? check_cal->check_params Yes solution_cal Solution: Recalibrate the mass spectrometer. check_cal->solution_cal No check_matrix Suspect matrix effects? check_params->check_matrix Yes solution_params Solution: Verify/re-optimize compound parameters. check_params->solution_params No solution_matrix Solution: Dilute sample or improve sample cleanup. check_matrix->solution_matrix Yes

Caption: A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Metronidazole-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Metronidazole-d3 as an internal standard in quantitative assays. Accurate and reliable data are crucial in research and development, and the purity of your internal standard is a critical factor. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a stable isotope-labeled (SIL) form of Metronidazole, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because this compound is chemically almost identical to Metronidazole, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Metronidazole.[1][2]

Q2: What are the recommended purity specifications for this compound to be used as an internal standard?

For reliable and accurate results, it is crucial to use high-purity this compound. The general recommendations are:

  • Chemical Purity: >99%[3]

  • Isotopic Enrichment (Isotopic Purity): ≥98%[3]

High chemical purity ensures that other compounds do not interfere with the analysis. High isotopic enrichment is critical to minimize the amount of unlabeled Metronidazole present as an impurity in the internal standard, which can artificially inflate the measured concentration of the analyte.[4][5]

Q3: How can impurities in this compound affect my assay accuracy?

The most significant impurity of concern is the presence of unlabeled Metronidazole in your this compound internal standard.[4] This unlabeled analyte will be detected at the same mass-to-charge ratio as the actual analyte you are trying to quantify. This leads to a consistent positive bias, causing an overestimation of the analyte concentration. The magnitude of this error is directly proportional to the amount of unlabeled impurity and can be particularly problematic at the lower limit of quantification (LLOQ).[6]

Q4: How should I store and handle this compound to ensure its stability?

This compound, like its unlabeled counterpart, is generally stable. However, proper storage is essential to maintain its integrity. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[7] For solutions, storage at -80°C for up to 6 months or -20°C for 1 month is recommended.[7] Repeated freeze-thaw cycles should be avoided. Studies on Metronidazole suspensions have shown good stability for up to 93 days at both room temperature and under refrigeration when properly prepared.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Consistently high analyte concentrations (positive bias) Presence of unlabeled Metronidazole in the this compound internal standard.1. Verify the isotopic purity of the this compound from the Certificate of Analysis. 2. If the isotopic purity is low, acquire a new batch of internal standard with higher purity (ideally ≥98%). 3. As a guideline, the response from the unlabeled analyte in the IS solution should be less than 5% of the analyte response at the LLOQ.[6]
Poor reproducibility of results 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Matrix effects affecting the analyte and internal standard differently.[2] 4. Degradation of the analyte or internal standard.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check the LC-MS/MS system for performance issues (e.g., injection volume precision, source stability). 3. Optimize chromatographic conditions to ensure co-elution of Metronidazole and this compound to better compensate for matrix effects.[9] 4. Verify the stability of both the analyte and internal standard under the experimental conditions.
Internal standard signal is low or absent 1. Error in the preparation of the internal standard working solution. 2. Degradation of the internal standard. 3. Instrument malfunction. 4. Improper sample treatment leading to IS degradation.[1]1. Prepare a fresh working solution of this compound. 2. Check the expiry date and storage conditions of the internal standard. 3. Troubleshoot the mass spectrometer (e.g., check for source contamination, detector issues). 4. Review the sample handling and preparation steps to identify any steps that could lead to degradation.
Chromatographic separation of Metronidazole and this compound The "deuterium isotope effect" can sometimes lead to slight differences in retention times between the analyte and the deuterated internal standard on reversed-phase columns.1. While complete co-elution is ideal to compensate for matrix effects, a small, consistent separation may be acceptable.[9] 2. If the separation is significant and impacts reproducibility, consider using a column with lower resolution or adjusting the mobile phase composition to achieve better peak overlap.[9]

Data Presentation

Table 1: Impact of this compound Isotopic Purity on the Quantified Analyte Concentration

This table presents hypothetical data to illustrate the potential impact of unlabeled Metronidazole impurity in the this compound internal standard on the accuracy of the measured analyte concentration. The "True Analyte Concentration" is the actual concentration of Metronidazole in the sample, while the "Measured Analyte Concentration" reflects the result obtained with an internal standard of varying isotopic purity.

True Analyte Concentration (ng/mL)Isotopic Purity of this compoundUnlabeled Metronidazole in IS (%)Measured Analyte Concentration (ng/mL)% Error
1099.9%0.1%10.1+1.0%
1099.0%1.0%11.0+10.0%
1098.0%2.0%12.0+20.0%
1095.0%5.0%15.0+50.0%
5099.9%0.1%50.1+0.2%
5099.0%1.0%51.0+2.0%
5098.0%2.0%52.0+4.0%
5095.0%5.0%55.0+10.0%
10099.9%0.1%100.1+0.1%
10099.0%1.0%101.0+1.0%
10098.0%2.0%102.0+2.0%
10095.0%5.0%105.0+5.0%

Note: The % Error is calculated as [(Measured - True) / True] * 100. This data assumes a consistent concentration of the internal standard is added to each sample.

Experimental Protocols

Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative example and may require optimization for specific instrumentation and matrices.

1. Materials and Reagents

  • Metronidazole analytical standard

  • This compound internal standard (isotopic purity ≥98%, chemical purity >99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metronidazole and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the Metronidazole primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of diluent is added). Vortex briefly.

  • Add 400 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation and good peak shape (e.g., start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Metronidazole: Optimize based on instrumentation (e.g., m/z 172.1 > 128.1)

    • This compound: Optimize based on instrumentation (e.g., m/z 175.1 > 131.1)

  • Data Analysis: Quantify Metronidazole using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Metronidazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: Workflow for Metronidazole quantification.

metronidazole_moa Metronidazole Mechanism of Action in Anaerobic Bacteria met_ext Metronidazole (Inactive Prodrug) met_int Metronidazole (Intracellular) met_ext->met_int Passive Diffusion cell_mem Bacterial Cell Membrane reduction Reduction of Nitro Group (e.g., by Ferredoxin) met_int->reduction radical Formation of Reactive Nitro Radical reduction->radical damage DNA Strand Breakage & Destabilization radical->damage Interaction dna Bacterial DNA death Bacterial Cell Death damage->death

Caption: Metronidazole's mechanism of action.

purity_impact Logical Relationship: Purity and Assay Accuracy cluster_is Internal Standard (this compound) cluster_result Assay Result high_purity High Isotopic Purity (≥98%) accurate Accurate Quantification high_purity->accurate Leads to low_purity Low Isotopic Purity (<98%) unlabeled_impurity Presence of Unlabeled Metronidazole Impurity low_purity->unlabeled_impurity Results in inaccurate Inaccurate Quantification (Positive Bias) unlabeled_impurity->inaccurate Causes

Caption: Purity's impact on assay accuracy.

References

Technical Support Center: Chromatographic Separation of Metronidazole and Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of metronidazole and its deuterated internal standard, Metronidazole-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for the quantification of metronidazole?

A1: this compound is a stable isotope-labeled (SIL) internal standard for metronidazole. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. Because this compound is chemically identical to metronidazole, it exhibits very similar behavior during sample extraction, chromatography, and ionization. This helps to accurately correct for variations in the analytical process, such as matrix effects and instrument variability, leading to more precise and accurate quantification of metronidazole.

Q2: Can I use other deuterated forms of metronidazole, like Metronidazole-d4, as an internal standard?

A2: Yes, other deuterated forms of metronidazole, such as Metronidazole-d4, are also commonly used and are acceptable internal standards.[1] The key is that the internal standard should co-elute as closely as possible with the analyte and not suffer from isotopic cross-interference.

Q3: What are the typical mass transitions (MRM) for metronidazole and this compound in LC-MS/MS analysis?

A3: In positive ion electrospray ionization (ESI+), a common mass transition for metronidazole is m/z 172.1 > 128.1. For this compound, the transition would be m/z 175.1 > 131.1. These transitions should be optimized on your specific mass spectrometer for optimal sensitivity.

Q4: What is a suitable concentration for the this compound internal standard spiking solution?

A4: The concentration of the internal standard should be optimized during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for metronidazole. This ensures a consistent and reliable signal that can be accurately measured across the entire calibration range.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for Metronidazole and/or this compound

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Metronidazole contains a basic imidazole group that can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution:

      • Use a column with end-capping to minimize silanol interactions.

      • Lower the pH of the mobile phase by adding a small amount of an acid like formic acid (e.g., 0.1%) to protonate the imidazole group and reduce secondary interactions.[2][3]

      • Consider using a different stationary phase, such as one with a polar-embedded group.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

Issue 2: Chromatographic Separation (Shift in Retention Time) between Metronidazole and this compound

Possible Cause and Solution:

  • Isotope Effect: Deuterium is slightly more lipophilic than hydrogen, which can sometimes lead to a small separation between the deuterated internal standard and the analyte on a reversed-phase column, with the deuterated compound often eluting slightly later.

    • Solution:

      • While complete co-elution is ideal, a small, consistent separation is often acceptable as long as it does not impact quantification due to differential matrix effects.

      • Optimize the mobile phase composition and gradient to minimize the separation. A faster gradient may reduce the separation.

      • Ensure that the peak integration is accurate for both the analyte and the internal standard.

Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometer Parameters: The ion source and mass analyzer settings may not be optimized for metronidazole.

    • Solution: Perform a tuning and optimization of the mass spectrometer parameters, including capillary voltage, cone voltage, desolvation gas flow, and collision energy, by infusing a standard solution of metronidazole.

  • Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can suppress the ionization of metronidazole and this compound.

    • Solution:

      • Improve the sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

      • Adjust the chromatographic conditions to separate metronidazole from the interfering matrix components.

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization efficiency of metronidazole.

    • Solution: Optimize the mobile phase pH. Since metronidazole is a weak base, a slightly acidic mobile phase (e.g., pH 3-5) generally yields good sensitivity in positive ion mode.

Issue 4: Inconsistent Retention Times

Possible Causes and Solutions:

  • Pump and System Leaks: Leaks in the HPLC system can cause fluctuations in the flow rate, leading to shifting retention times.

    • Solution: Inspect the system for any visible leaks at fittings and connections. Perform a system pressure test.

  • Inadequate Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient methods, can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the online degasser is functioning correctly.

Experimental Protocols

Below are example experimental protocols for the chromatographic separation of metronidazole and this compound by LC-MS/MS. These should be considered as starting points and may require optimization for your specific instrumentation and application.

Table 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

StepProcedure
1.To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
2.Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).
3.Vortex for 5 minutes.
4.Centrifuge at 10,000 rpm for 10 minutes.
5.Transfer the upper organic layer to a clean tube.
6.Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
7.Reconstitute the residue in 100 µL of the mobile phase.
8.Inject a portion of the reconstituted sample into the LC-MS/MS system.

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2
LC System UHPLC SystemHPLC System
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 100 mm, 5 µm[1]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water, pH 4.0[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile[1]
Gradient 5-95% B over 3 minutesIsocratic: 20% A, 80% B[1]
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°CAmbient
Injection Vol. 5 µL10 µL

Table 3: Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Metronidazole) m/z 172.1 -> 128.1 (Quantifier), m/z 172.1 -> 82.1 (Qualifier)
MRM Transition (this compound) m/z 175.1 -> 131.1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: These are example parameters and should be optimized for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometry (MRM Detection) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Metronidazole calibrate->quantify

Caption: A typical experimental workflow for the quantification of metronidazole in plasma.

Troubleshooting_Logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_leaks Inspect for System Leaks retention_time->check_leaks Yes optimize_ms Optimize MS Parameters sensitivity->optimize_ms Yes end_node Problem Resolved sensitivity->end_node No check_column Check for Column Overload check_ph->check_column check_solvent Verify Injection Solvent check_column->check_solvent check_solvent->end_node check_equilibration Increase Column Equilibration Time check_leaks->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_mobile_phase->end_node improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup improve_cleanup->end_node

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Addressing interference in bioanalytical methods with Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical methods involving Metronidazole. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common challenges during your experiments, with a focus on mitigating interference using Metronidazole-d3 as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some common issues encountered during the bioanalysis of Metronidazole and how to resolve them using this compound.

Question 1: Why is the signal for my Metronidazole analyte showing high variability between samples?

Answer:

High variability in the analyte signal is a common issue in bioanalytical LC-MS/MS assays and can often be attributed to several factors throughout the analytical workflow. Stable-isotope labeled (SIL) internal standards, such as this compound, are the gold standard for addressing these issues. A SIL internal standard is chemically identical to the analyte, so it experiences the same variations during sample preparation and analysis, allowing for accurate correction.

Common Causes of Signal Variability:

  • Inconsistent Sample Preparation: Minor differences in extraction efficiency between samples can lead to significant signal variability.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inconsistent measurements.

  • Instrumental Drift: Variations in instrument performance over the course of an analytical run can cause the signal to drift.

  • Injection Volume Inconsistency: While modern autosamplers are highly precise, minor variations in injection volume can still contribute to signal variability.

How this compound Helps:

This compound is added at a constant concentration to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process. Because it behaves identically to the endogenous Metronidazole, any signal suppression or enhancement, or any loss during extraction, will affect both the analyte and the internal standard proportionally. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are normalized, resulting in more accurate and precise results.

Question 2: I suspect I have a matrix effect that is suppressing my Metronidazole signal. How can I confirm this and correct for it with this compound?

Answer:

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. You can confirm and correct for this using this compound by performing a matrix effect evaluation experiment.

Experimental Protocol: Assessing and Correcting for Matrix Effects

This protocol will help you quantify the extent of the matrix effect and demonstrate the corrective capability of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Metronidazole and this compound into the reconstitution solvent (e.g., 50:50 methanol:water).

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from six different sources) as you would your samples. Then, spike the extracted matrix with Metronidazole and this compound at the same concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with Metronidazole and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Metronidazole and this compound.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) for Analyte: (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard) An IS-Normalized MF close to 1.0 demonstrates that the internal standard is effectively tracking and correcting for the matrix effect.

Data Presentation: Illustrative Example of Matrix Effect Correction

The following table shows representative data from a matrix effect experiment, demonstrating significant ion suppression and its correction by this compound.

Sample SetMean Analyte Peak Area (Metronidazole)Mean IS Peak Area (this compound)Analyte/IS RatioCalculated Matrix Factor (Analyte)IS-Normalized Matrix Factor
Set 1 (Neat Solution) 550,000560,0000.982--
Set 2 (Post-Extraction Spike) 280,500288,4000.9730.51 1.01

In this example, the Matrix Factor of 0.51 indicates a 49% signal suppression for the analyte. However, the IS-Normalized Matrix Factor of 1.01 shows that this compound was suppressed to the same degree, and the final analyte/IS ratio is corrected and consistent with the neat solution, ensuring accurate quantification.

Question 3: My recovery of Metronidazole from plasma is inconsistent. How can I troubleshoot this with this compound?

Answer:

Inconsistent recovery during sample extraction is another common source of variability. This compound is an invaluable tool for diagnosing and correcting this issue.

Experimental Workflow: Evaluating and Correcting for Recovery Issues

The following workflow can help you determine if your extraction recovery is consistent and how this compound compensates for any variability.

Caption: Troubleshooting workflow for inconsistent recovery.

Data Presentation: Example of Recovery Correction

This table illustrates how this compound corrects for variable extraction recovery across different lots of plasma.

Plasma LotAnalyte Recovery (%)IS Recovery (%)Analyte/IS Ratio (Corrected)
Lot A85.2%84.9%1.004
Lot B76.5%77.0%0.994
Lot C92.1%91.5%1.007
Mean 84.6% 84.5% 1.002
%RSD 9.3% 8.7% 0.7%

As shown, while the absolute recovery of both the analyte and the internal standard varied between plasma lots (high %RSD), the final Analyte/IS Ratio remained consistent with a very low %RSD. This demonstrates the ability of this compound to ensure accurate quantification despite inconsistencies in the extraction process.

Logical Decision-Making for Internal Standard Troubleshooting

When encountering issues with your internal standard, a systematic approach is key. The following decision tree provides a logical pathway for troubleshooting common problems with this compound.

ISTroubleshooting A Start: Observe Inconsistent IS (this compound) Peak Area B B A->B Is the variation sporadic (a few outliers)? C C B->C Yes D D B->D No (systematic trend or all samples affected) E E C->E Check for pipetting errors, incomplete sample injection, or sample prep mistakes for specific outliers. G G D->G Is the IS response consistently low or high across the entire run? F F E->F Re-inject or re-extract affected samples. H H G->H Yes I I G->I No J J H->J Check preparation of IS stock and working solutions. Verify dilution factors and final concentration. L L I->L Does the IS response drift up or down during the run? K K J->K Remake solutions and re-run. M M L->M Yes N N L->N No O O M->O Investigate instrument-related issues: - MS source contamination - LC column degradation - Inconsistent mobile phase delivery Q Q N->Q Is the Analyte/IS ratio consistent despite IS variability? P P O->P Perform instrument maintenance and re-equilibrate the system. R R Q->R Yes S S Q->S No T T R->T The IS is tracking the analyte correctly. This may indicate a global matrix effect or recovery issue that is being successfully corrected. Proceed with caution and document findings. U U S->U The IS is NOT tracking the analyte. This is a critical failure. Investigate potential for differential matrix effects or isotopic interference. V V U->V Re-evaluate sample cleanup procedures and chromatographic separation to mitigate interference.

Caption: Decision tree for troubleshooting internal standard variability.

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Metronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of metronidazole in biological matrices. It delves into various analytical techniques, with a special focus on the use of deuterated internal standards like Metronidazole-d4, and compares them with methods employing other internal standards or alternative analytical approaches. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for different bioanalytical methods used for metronidazole quantification. This allows for a direct comparison of their performance characteristics.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1 (with Metronidazole-d4 IS)Method 2 (with Tinidazole IS)Method 3 (with Zidovudine IS)
Linearity Range 0.01 - 10.0 µg/mL[1]0.5 - 5 ng/mL[2][3]0.05 - 8.00 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[2][6]0.999[2][3]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[1]0.53 ± 0.04 ng/mL[2][3]0.05 µg/mL[4][5]
Accuracy Complied with bioanalytical guidelines[1]97 to 101.6%[2][3]Acceptable[4][5]
Precision (% RSD) Complied with bioanalytical guidelines[1]2.7 - 4.8%[2][3]Acceptable[4][5]
Recovery Complied with bioanalytical guidelines[1]93.7 - 97.5%[2][3]Not explicitly stated
Matrix Effect Complied with bioanalytical guidelines[1]9 - 24%[2]Not explicitly stated
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 4 (HPLC-UV with Carbamazepine IS)Method 5 (HPLC-UV, no IS mentioned)
Linearity Range 0.05 - 30 µg/mL[7]0.2812 - 18.0 µg/mL[8][9]
Correlation Coefficient (r²) Linear[7]0.9987[8][9]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[7]0.2812 µg/mL[8]
Accuracy (% Recovery) Not explicitly stated94.84% (mean)[8]
Precision (% CV) Not explicitly stated4.21% (mean)[8]
Recovery Not explicitly stated77.49 - 86.82%[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: LC-MS/MS with Metronidazole-d4 Internal Standard
  • Sample Preparation: Liquid-liquid extraction from 100 µL of human plasma.[1][6]

  • Chromatography:

    • Column: ACE C18 (100 × 4.6 mm, 5 µm)[1][6]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[1][6]

  • Detection: Triple quadrupole mass spectrometer with a turbo ion spray source, operated in multiple reaction monitoring (MRM) mode.[1]

Method 2: LC-MS/MS with Tinidazole Internal Standard
  • Sample Preparation: Liquid-liquid extraction from plasma using an ethyl acetate and acetonitrile mixture (4:1).[2][3]

  • Chromatography:

    • Column: Kinetix C18 (150 mm × 4.6 mm i.d., 5 µm particle size)[2][3]

    • HPLC System: Acquity H-Class HPLC[2][3]

  • Detection: Quadrupole mass spectrometer in positive ion mode.[2][3]

Method 3: LC-MS/MS with Zidovudine Internal Standard
  • Sample Preparation: Liquid-liquid extraction from plasma with ethyl acetate.[4][5]

  • Chromatography:

    • Column: Varian C18 Microssorb (150 mm x 4.6 mm i.d., 5 µm particle size)[4][5]

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid.[4][5]

    • Flow Rate: 1.0 mL/min with a splitter.[4][5]

  • Detection: LC-MS-MS with positive ion electrospray ionization, monitoring transitions m/z 171.97 > 127.97 for metronidazole and m/z 268.08 > 126.96 for zidovudine.[4][5]

Method 4: HPLC-UV with Carbamazepine Internal Standard
  • Sample Preparation: Protein precipitation from human plasma with methanol.[7]

  • Chromatography:

    • Column: Eclipse XDB-phenyl column.[7]

    • Mobile Phase: Phosphate buffer (pH 4.5) and acetonitrile (95:5, v/v).[7]

  • Detection: UV detector set at 320 nm.[7]

Method 5: HPLC-UV (Internal Standard Not Specified)
  • Chromatography:

    • Column: C18 RP column (250mm X 4.6mm, 5µm).[8][9]

    • Mobile Phase: 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (83:17, v/v).[8][9]

    • Flow Rate: 1.0 ml/min.[8][9]

  • Detection: UV detection at 320nm.[8][9]

Methodology Visualization

The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of metronidazole.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Metronidazole & IS Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Validation Method Validation Quant->Validation

Caption: Experimental workflow for metronidazole bioanalysis.

Discussion

The choice of a bioanalytical method depends on the specific requirements of the study, such as the desired sensitivity, the available equipment, and the nature of the biological matrix.

  • LC-MS/MS vs. HPLC-UV: LC-MS/MS methods generally offer higher sensitivity and selectivity compared to HPLC-UV methods. This is evident in the lower LLOQ values reported for the LC-MS/MS methods (as low as 0.53 ng/mL) compared to the HPLC-UV methods (around 0.05 µg/mL).

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as Metronidazole-d4, is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are very similar to the analyte, which helps to compensate for variations in sample preparation and instrument response, leading to improved accuracy and precision. While Metronidazole-d3 was specified, the principles and advantages are identical for Metronidazole-d4. Other internal standards like tinidazole and zidovudine can also be effective, but they may not perfectly mimic the behavior of metronidazole during the analytical process. Methods without an internal standard are more susceptible to analytical errors.

References

A Head-to-Head Battle: Stable Isotope-Labeled vs. Analog Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to navigating FDA guidelines and optimizing LC-MS/MS assay performance.

For researchers, scientists, and drug development professionals operating under the rigorous scrutiny of the U.S. Food and Drug Administration (FDA), the choice of an internal standard (IS) in bioanalytical method validation is a critical decision that significantly impacts data quality and regulatory success. While the FDA's "Bioanalytical Method Validation Guidance for Industry" and the internationally harmonized ICH M10 guideline provide a comprehensive framework, the practical choice between a stable isotope-labeled internal standard (SIL-IS) and a structural analog IS often requires a deeper dive into performance data. This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of SIL-IS in most applications and to offer detailed protocols for robust method validation.

The Gold Standard: Why Stable Isotopes Reign Supreme

The fundamental principle of using an internal standard is to account for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire process, from extraction to detection. Due to their near-identical physicochemical properties to the analyte, SIL-IS are widely regarded as the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). They co-elute with the analyte and experience similar extraction recovery, ionization efficiency, and potential matrix effects, thereby providing more accurate and precise quantification.

While structural analogs, which are chemically similar but not isotopically labeled, can be used, they often exhibit different chromatographic retention times and ionization responses, potentially leading to less reliable data. The FDA guidelines emphasize the need for a suitable IS, and the use of a SIL-IS is generally the most scientifically sound approach to meet these regulatory expectations.

Performance Under the Microscope: A Data-Driven Comparison

To illustrate the practical differences in performance, let's examine validation data from a comparative study of a hypothetical drug, "Exemplar," in human plasma using both a SIL-IS (¹³C₆-Exemplar) and a structural analog IS.

Table 1: Comparison of Key Validation Parameters for "Exemplar" Assay

Validation ParameterMethod with ¹³C₆-Exemplar (SIL-IS)Method with Structural Analog ISFDA Acceptance Criteria
Linearity (r²) 0.9980.992≥ 0.99
Accuracy (% Bias)
LLOQ (1 ng/mL)+2.5%-8.0%Within ±20%
Low QC (3 ng/mL)+1.8%-6.5%Within ±15%
Mid QC (50 ng/mL)-0.5%+4.2%Within ±15%
High QC (150 ng/mL)-1.2%+7.8%Within ±15%
Precision (%CV)
LLOQ (1 ng/mL)4.1%9.8%≤ 20%
Low QC (3 ng/mL)3.5%8.2%≤ 15%
Mid QC (50 ng/mL)2.1%6.5%≤ 15%
High QC (150 ng/mL)1.8%5.9%≤ 15%
Matrix Effect (%CV) 2.8%12.5%≤ 15%
Recovery (% Overall) 85.2%78.5%Consistent and reproducible

The data clearly demonstrates that the method employing the SIL-IS exhibits superior linearity, accuracy, and precision across the entire calibration range. Most notably, the matrix effect, a common source of variability in bioanalysis, is significantly minimized with the SIL-IS, as evidenced by the much lower coefficient of variation (%CV).

Another study on the immunosuppressant drug everolimus compared a deuterated SIL-IS (everolimus-d4) with an analog IS (32-desmethoxyrapamycin).[2] While both were deemed acceptable, the SIL-IS offered a more favorable comparison to an independent reference method, with a calibration curve slope closer to unity (0.95 vs. 0.83).[2]

Experimental Protocols: A Roadmap to Robust Validation

The following sections outline a typical experimental workflow for bioanalytical method validation using a SIL-IS, consistent with FDA guidelines.

Key Experiments for Method Validation:
  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero standard (matrix with IS), and at least six non-zero calibrators spanning the expected concentration range.

  • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: Assess the extraction efficiency of the analytical method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

A Typical Experimental Workflow:

The following diagram illustrates a standard workflow for sample analysis in a regulated bioanalytical laboratory.

Bioanalytical_Workflow Bioanalytical Sample Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Receipt Sample Receipt Sample Storage Sample Storage Sample Receipt->Sample Storage Sample Thawing & Homogenization Sample Thawing & Homogenization Sample Storage->Sample Thawing & Homogenization Aliquoting Aliquoting Sample Thawing & Homogenization->Aliquoting Addition of SIL-IS Addition of SIL-IS Aliquoting->Addition of SIL-IS Protein Precipitation Protein Precipitation Addition of SIL-IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Integration Data Integration LC-MS/MS Analysis->Data Integration Concentration Calculation Concentration Calculation Data Integration->Concentration Calculation Data Review & QC Data Review & QC Concentration Calculation->Data Review & QC

A typical workflow for bioanalytical sample analysis.
Logical Flow of Method Validation According to FDA Guidelines:

The validation of a bioanalytical method is a systematic process designed to ensure its reliability for its intended purpose. The following diagram outlines the logical relationship between the core validation parameters.

FDA_Validation_Logic FDA Bioanalytical Method Validation Logic cluster_core_params Core Validation Parameters Method Development Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Calibration Curve Calibration Curve Full Validation->Calibration Curve Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Stability Stability Full Validation->Stability Matrix Effect Matrix Effect Full Validation->Matrix Effect Recovery Recovery Full Validation->Recovery Partial Validation Partial Validation Full Validation->Partial Validation Method Modification Cross Validation Cross Validation Full Validation->Cross Validation Inter-lab/Method Comparison

References

The Gold Standard: EMA's Stance on Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard is a critical decision that can significantly impact the reliability and acceptability of study data. The European Medicines Agency (EMA), through its adoption of the ICH M10 guideline, has made its preference clear: stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the gold standard. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to underscore the EMA's recommendations.

The core function of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is to compensate for the variability inherent in the analytical process. From sample extraction and handling to instrument response, an ideal IS should mimic the behavior of the analyte to ensure accurate quantification. While various types of internal standards exist, their performance in mitigating critical issues like matrix effects varies significantly.

The EMA's stringent requirements for bioanalytical method validation are designed to ensure the quality and consistency of data submitted for regulatory approval. A key aspect of this is the robustness of the analytical method, which is heavily reliant on the appropriate choice of an internal standard. Evidence suggests that the EMA has rejected studies where the surrogate internal standard was not deemed a close enough analogue to the analyte, leading to unreliable data.[1] This highlights the regulatory risk associated with opting for less suitable alternatives. In fact, it has been noted that over 90% of submissions to the EMA incorporate SIL-IS in their bioanalytical validations.[1]

Comparing the Alternatives: Deuterated vs. Analogue Internal Standards

The most common alternatives to deuterated internal standards are structural analogues or homologous compounds. While these may be more readily available or less expensive, their performance often falls short, especially in complex biological matrices. The primary advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects, which are a major source of variability in LC-MS/MS analysis.

Quantitative Performance Data

The following tables summarize experimental data from studies comparing the performance of deuterated internal standards with structural analogue internal standards.

Case Study 1: Analysis of Kahalalide F

This study compared the performance of a butyric acid analogue internal standard with a stable isotope-labeled (deuterated) internal standard for the quantification of the anticancer agent kahalalide F in plasma.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Analogue IS96.88.6<0.0005 (significant deviation from 100%)
Deuterated IS100.37.60.5 (no significant deviation from 100%)

Data sourced from Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Commun Mass Spectrom. 2005;19(3):401-7.[2]

The data clearly indicates that the use of the deuterated internal standard resulted in significantly improved accuracy and precision. The variance with the SIL-IS was significantly lower (p=0.02) compared to the analogue.[2]

Case Study 2: Mitigating Matrix Effects in Pesticide Analysis

This study demonstrates the impact of using deuterated internal standards to correct for matrix effects in the analysis of pesticides in different cannabis matrices.

ParameterWithout Deuterated Internal StandardWith Deuterated Internal Standard
Accuracy DeviationUp to 60%Within 25%
Relative Standard Deviation (RSD)Over 50%Under 20%

Data sourced from "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices" by Shimadzu Scientific Instruments.[3]

These results highlight the critical role of deuterated internal standards in ensuring accurate and reliable quantification, especially when dealing with complex matrices that are prone to significant matrix effects.

Experimental Protocols

The validation of a bioanalytical method using a deuterated internal standard should follow the principles outlined in the ICH M10 guideline. Key experiments include:

  • Selectivity and Specificity: Evaluating the potential for interference from endogenous matrix components, metabolites, and other concomitant medications. This is assessed by analyzing at least six independent sources of the same matrix.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A deuterated internal standard is expected to effectively track and correct for any observed matrix effects.

  • Accuracy and Precision: Determining the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the data. This is evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

  • Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e-g., freeze-thaw cycles, bench-top stability, long-term storage).

A detailed experimental protocol for assessing the matrix effect is as follows:

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and deuterated internal standard.

    • Set C: Matrix samples spiked with the analyte and deuterated internal standard before extraction.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the matrix factor (MF): MF = (Peak response ratio of analyte/IS in Set B) / (Peak response ratio of analyte/IS in Set A).

  • Calculate the recovery (RE): RE = (Peak response of analyte in Set C) / (Peak response of analyte in Set B).

  • Calculate the internal standard-normalized matrix factor: This is calculated from the precision of the analyte/IS peak area ratios from at least six different lots of the biological matrix. The coefficient of variation (CV) should be ≤15%.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical basis for the preference of deuterated internal standards and a typical workflow for their implementation in a regulated bioanalytical laboratory.

cluster_0 Rationale for Preferring Deuterated Internal Standards Analyte Analyte of Interest Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Affected by Variability Analytical Variability (e.g., Extraction, Injection) Analyte->Variability Affected by Deuterated_IS Deuterated Internal Standard (SIL-IS) Deuterated_IS->Matrix_Effects Experiences IDENTICAL effects Deuterated_IS->Variability Experiences IDENTICAL effects Accurate_Quantification Accurate & Reliable Quantification Deuterated_IS->Accurate_Quantification Enables Correction for Analogue_IS Analogue Internal Standard Analogue_IS->Matrix_Effects Experiences DIFFERENT effects Analogue_IS->Variability Experiences DIFFERENT effects Analogue_IS->Accurate_Quantification Leads to Inaccurate Correction Matrix_Effects->Accurate_Quantification Impacts Variability->Accurate_Quantification Impacts

Caption: Logical flow demonstrating the superiority of deuterated internal standards.

cluster_1 Bioanalytical Workflow with Deuterated Internal Standard Start Method Development Select_IS Select Deuterated Internal Standard Start->Select_IS Validate Full Method Validation (ICH M10) Select_IS->Validate Prepare_Samples Prepare Study Samples, Calibrators & QCs Validate->Prepare_Samples Spike_IS Spike with Deuterated Internal Standard Prepare_Samples->Spike_IS Extract Sample Extraction Spike_IS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Analyte using Analyte/IS Ratio Analyze->Quantify Report Report Results Quantify->Report

Caption: Bioanalytical workflow incorporating a deuterated internal standard.

References

The Analytical Edge: A Comparative Guide to Cross-Validation Using Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and clinical pharmacokinetics, the precise and accurate quantification of drugs is paramount. Metronidazole, a widely used antibiotic and antiprotozoal agent, is no exception. For researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact study outcomes. This guide provides an objective comparison of various analytical methods for the quantification of metronidazole, with a specific focus on the utility of its deuterated internal standard, Metronidazole-d3, in ensuring robust and reliable results.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1][2][3][4] This is because it shares near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[1][2]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods used for the quantification of metronidazole. The data presented is compiled from various validation studies and demonstrates the key performance indicators essential for method comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Metronidazole Quantification

ParameterMethod 1 (LC-MS/MS)Method 2 (UPLC-MS/MS)Method 3 (LC-MS/MS)
Internal Standard Metronidazole-d4[5]Not specifiedZidovudine[6]
Matrix Human Plasma[5]Human Plasma[7]Human Plasma[6]
Linearity Range 2–2000 ng/mL0.1–300 µM0.05–8.00 µg/mL[6]
Intra-day Precision (%RSD) 2.19–5.40%[5]<13%[7]Not specified
Inter-day Precision (%RSD) 1.87–5.67%[5]<13%[7]Not specified
Intra-day Accuracy 94.8–107%[5]<13%[7]Not specified
Inter-day Accuracy 93.5–105%[5]<13%[7]Not specified
Recovery Not specified88–99% (Metronidazole)[7]Not specified
Lower Limit of Quantification (LLOQ) Not specifiedNot specifiedNot specified

Table 2: Performance Characteristics of Other Analytical Methods for Metronidazole Quantification

ParameterHPLC-UVDifference SpectrophotometryTLC-Densitometry
Linearity Range 0.2812–18.0 µg/ml[8]2.0-40.0 µg/mL[9]Not specified
Correlation Coefficient (r²) 0.9987[8]0.999[9]Not specified
Accuracy (% Recovery) 94.84%[8]Not specified103.1%[10]
Precision (%RSD) Inter-batch: 8.13%[8]Not specifiedIntra-day: 0.99-1.48%, Inter-day: 0.89-1.76%[10]
Limit of Detection (LOD) Not specified0.76 µg/mL[9]Not specified
Limit of Quantification (LOQ) Not specifiedNot specified0.036 µ g/spot [10]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the LC-MS/MS analysis of metronidazole using a deuterated internal standard.

LC-MS/MS Method using Metronidazole-d4 as Internal Standard

This method is designed for the sensitive and selective quantification of metronidazole in human plasma.[5]

  • Sample Preparation: A liquid-liquid extraction is performed on 100 µL of plasma.[5]

  • Chromatography: Separation is achieved using an ACE C18 column (100 × 4.6 mm, 5 μm).[5]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) in an 80:20 (v/v) ratio.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.[5]

UPLC-MS/MS Method for Metronidazole and its Metabolite

This method allows for the simultaneous quantification of metronidazole and its primary metabolite, 2-hydroxymetronidazole.[7]

  • Sample Preparation: Solid-phase extraction is carried out on a small volume (10 µL) of human plasma using 96-well µ-elution plates.[7]

  • Chromatography: An Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) is used for chromatographic separation.[7]

  • Mobile Phase: A gradient elution is employed with a mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in methanol, at a flow rate of 0.25 mL/min.[7]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive-ion ESI mode. The ion transitions monitored are m/z 171.85->127.9 for metronidazole and m/z 187.9->125.9 for 2-hydroxymetronidazole.[7]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate a typical workflow for the bioanalytical method validation of metronidazole using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification start Plasma Sample spike Spike with This compound (IS) start->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end_prep Prepared Sample reconstitution->end_prep injection Injection into LC-MS/MS System end_prep->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection end_analysis Data Acquisition detection->end_analysis integration Peak Integration end_analysis->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration end_data Final Concentration calibration->end_data

Caption: Experimental workflow for Metronidazole analysis.

logical_relationship cluster_validation Bioanalytical Method Validation cluster_parameters Key Validation Parameters cluster_methods Analytical Methods cross_validation Cross-Validation of Analytical Methods selectivity Selectivity cross_validation->selectivity accuracy Accuracy cross_validation->accuracy precision Precision cross_validation->precision linearity Linearity cross_validation->linearity stability Stability cross_validation->stability lcmsms LC-MS/MS with This compound lcmsms->cross_validation hplc HPLC-UV hplc->cross_validation spectro Spectrophotometry spectro->cross_validation

Caption: Cross-validation logical relationship.

References

Assessing the accuracy and precision of metronidazole quantification with Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

The use of a deuterated internal standard, Metronidazole-d3, significantly improves the accuracy and precision of metronidazole quantification in complex biological matrices. This guide provides a comparative analysis of analytical methods, highlighting the superior performance of isotope dilution mass spectrometry.

For researchers, clinicians, and pharmaceutical scientists, the precise measurement of metronidazole, a widely used antibiotic and antiprotozoal agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While various analytical techniques exist, the gold standard for achieving the highest levels of accuracy and precision is liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard, such as this compound. This internal standard closely mimics the chemical and physical properties of metronidazole, allowing for effective compensation for variations during sample preparation and analysis, thereby yielding more reliable and reproducible results.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of metronidazole, comparing methods that utilize a deuterated internal standard (IS) with those employing other internal standards or external calibration.

Table 1: Performance Comparison of Metronidazole Quantification Methods in Human Plasma

ParameterMethod with Metronidazole-d4 IS[1][2]Method with Tinidazole IS[3][4]Method with Zidovudine IS[5][6]
Linearity Range 0.01 - 10.0 µg/mL0.5 - 5 ng/mL0.05 - 8.00 µg/mL
Accuracy (%) Complied with bioanalytical guidelines97 - 101.6Acceptable
Precision (% RSD) Complied with bioanalytical guidelines2.7 - 4.8Acceptable
Limit of Quantification (LOQ) 0.01 µg/mL0.53 ± 0.04 ng/mL0.05 µg/mL
Recovery (%) Not explicitly stated, but matrix effects evaluated93.7 - 97.5Not explicitly stated
Matrix Human PlasmaHuman PlasmaHuman Plasma

Table 2: Detailed Accuracy and Precision Data

MethodAnalyte ConcentrationIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
With Tinidazole IS[3][4] 0.5 - 5 ng/mL97 - 101.697 - 101.62.7 - 4.82.7 - 4.8

It is important to note that while direct side-by-side comparisons in a single study are limited in the publicly available literature, the data consistently demonstrates that methods incorporating a stable isotope-labeled internal standard like Metronidazole-d4 exhibit excellent performance, with wide linear ranges and low limits of quantification, fully complying with stringent bioanalytical guidelines.[1][2] The use of a structural analog like tinidazole also provides good accuracy and precision.[3][4]

The Advantage of Isotope Dilution: A Workflow Overview

The enhanced performance of using a deuterated internal standard lies in the principle of isotope dilution analysis. This compound, being chemically identical to metronidazole but with a different mass, is added to the sample at a known concentration at the beginning of the workflow. Any loss of analyte during sample extraction, cleanup, and injection into the LC-MS/MS system will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios, and the ratio of their signals is used for quantification. This ratiometric measurement corrects for experimental variability, leading to higher accuracy and precision.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (e.g., Plasma) add_is Addition of This compound (IS) sample->add_is Spiking extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification result Accurate & Precise Concentration quantification->result

Caption: Bioanalytical workflow for metronidazole quantification using an internal standard.

Experimental Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS with Metronidazole-d4

This protocol is a representative example based on published methodologies.[1][2]

1. Materials and Reagents

  • Metronidazole and Metronidazole-d4 reference standards

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized)

  • Ethyl acetate

2. Standard and Sample Preparation

  • Prepare stock solutions of metronidazole and Metronidazole-d4 in a suitable solvent (e.g., methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate amounts of metronidazole stock solution.

  • Prepare the internal standard working solution by diluting the Metronidazole-d4 stock solution.

3. Sample Extraction (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.

  • Add the extraction solvent (e.g., ethyl acetate).

  • Vortex mix to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., ACE C18, 100 x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10.0 mM ammonium formate in water, pH 4.00) in an isocratic or gradient elution.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.

  • MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for metronidazole and Metronidazole-d4.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of metronidazole to Metronidazole-d4 against the concentration of the calibration standards.

  • Determine the concentration of metronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Comparative Performance Analysis of Internal Standards for Metronidazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the linearity and recovery performance of Metronidazole-d3 and its alternatives in bioanalytical assays.

In the quantitative analysis of the antibiotic Metronidazole, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This compound serves as a common internal standard, but several alternatives are also employed in analytical laboratories. This guide provides a comparative overview of the linearity and recovery performance of this compound and other commonly used internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for compensating for variability in sample preparation and instrument response. The ideal internal standard exhibits similar physicochemical properties to the analyte and does not interfere with its detection. Here, we compare the performance of this compound with three common alternatives: Metronidazole-d4, Tinidazole, and Zidovudine.

Internal StandardLinearity (R²)Concentration RangeRecovery (%)
This compound >0.99Not explicitly stated in the search resultsNot explicitly stated in the search results
Metronidazole-d4 Compliant with bioanalytical guidelines0.01 - 10.0 µg/mLCompliant with bioanalytical guidelines
Tinidazole 0.999[1]0.5 - 5 ng/mL[1]93.7 - 97.5% (for Metronidazole)[1]
Zidovudine Not explicitly stated0.05 - 8.00 µg/mL[2]Accuracy: 97.95%–103.85% (for Metronidazole)[2]

Note: While specific R² and recovery percentages for this compound and Metronidazole-d4 were not explicitly detailed in the provided search results, their compliance with bioanalytical guidelines suggests high linearity and recovery.

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments for the quantification of Metronidazole using an internal standard.

Linearity Experiment Protocol

Objective: To assess the linear relationship between the concentration of Metronidazole and the instrumental response over a defined range.

Materials:

  • Metronidazole reference standard

  • Internal standard (e.g., this compound)

  • Blank biological matrix (e.g., human plasma)

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (MS/MS)

  • Appropriate solvents and reagents for mobile phase and sample extraction

Procedure:

  • Preparation of Stock Solutions: Prepare a primary stock solution of Metronidazole and the internal standard in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Serially dilute the Metronidazole stock solution with the blank biological matrix to prepare a series of calibration standards at a minimum of five different concentration levels.

  • Addition of Internal Standard: Spike a fixed concentration of the internal standard into each calibration standard and quality control (QC) sample.

  • Sample Preparation: Extract Metronidazole and the internal standard from the matrix using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system.

  • Data Analysis: Plot the peak area ratio of Metronidazole to the internal standard against the corresponding concentrations of the calibration standards. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.

Recovery Experiment Protocol

Objective: To determine the efficiency of the extraction procedure for Metronidazole and the internal standard from the biological matrix.

Materials:

  • Metronidazole reference standard

  • Internal standard (e.g., this compound)

  • Blank biological matrix

  • LC-MS/MS system

  • Extraction solvents and reagents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Spiked Samples): Spike the blank biological matrix with Metronidazole and the internal standard at three different concentration levels (low, medium, and high). Process these samples through the entire extraction procedure.

    • Set B (Post-Extraction Spiked Samples): Extract the blank biological matrix first. Then, spike the resulting extract with Metronidazole and the internal standard at the same three concentration levels as Set A.

    • Set C (Neat Solutions): Prepare solutions of Metronidazole and the internal standard in the reconstitution solvent at the same concentrations as Set A and B.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Recovery: The recovery is calculated by comparing the mean peak area of the analyte and the internal standard in the spiked samples (Set A) to the mean peak area in the post-extraction spiked samples (Set B).

    Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the linearity and recovery experiments.

Linearity_Experiment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Metronidazole & IS) calibration_standards Prepare Calibration Standards (Serial Dilution in Matrix) stock_solution->calibration_standards add_is Spike Internal Standard calibration_standards->add_is sample_prep Sample Extraction add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Plot Peak Area Ratio vs. Conc. lcms_analysis->data_analysis regression Linear Regression (R²) data_analysis->regression Recovery_Experiment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set_a Set A: Spike Matrix, then Extract lcms_analysis LC-MS/MS Analysis of All Sets set_a->lcms_analysis set_b Set B: Extract Matrix, then Spike set_b->lcms_analysis set_c Set C: Neat Solutions set_c->lcms_analysis calculate_recovery Calculate Recovery: (Area Set A / Area Set B) x 100 lcms_analysis->calculate_recovery

References

A Comparative Guide to the Robustness of Analytical Methods Employing Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the robustness of analytical methods for the quantification of Metronidazole, with a focus on the use of Metronidazole-d3 as an internal standard. The performance of methods employing a deuterated internal standard is compared with alternatives, supported by experimental data from various studies. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating reliable analytical methods.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent.[1] Accurate and precise quantification of Metronidazole in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability during routine use. The choice of an internal standard (IS) is a key factor influencing the robustness of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry-based assays.[2]

This guide compares the performance of analytical methods using this compound (with Metronidazole-d4 as a close surrogate from available literature) against methods employing other internal standards, such as structural analogs (e.g., Tinidazole), or those without an internal standard.

Comparison of Analytical Method Performance

The use of a deuterated internal standard like this compound is intended to improve the precision and accuracy of the analytical method by compensating for variability during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize validation and robustness data from various studies on the analysis of Metronidazole.

Table 1: Comparison of Validation Parameters for Metronidazole Analytical Methods

ParameterMethod with Deuterated IS (Metronidazole-d4)Method with Non-Deuterated IS (Tinidazole)Method without IS (HPLC-UV)
Linearity Range 0.01 - 10.0 µg/mL[3]1 - 500 µg/mL0.28 - 18.0 µg/mL
Correlation Coefficient (r²) > 0.99[3]Not Reported0.9987
Accuracy (% Recovery) Complied with bioanalytical guidelines[3]95 - 99%[4]94.84% (mean)
Precision (% RSD) Complied with bioanalytical guidelines[3]Intra-assay: 1.4 - 3.4% Inter-assay: 1.9 - 3.5%[4]< 4.21%
Limit of Quantification (LOQ) 0.01 µg/mL[3]0.25 µg/mL[4]0.28 µg/mL

Table 2: Robustness Data for an HPLC Method for Metronidazole Analysis [5]

Parameter VariedVariation% RSD of Peak AreaAssay (%)
Flow Rate 0.9 mL/min0.3299.8
1.1 mL/min0.41100.2
Mobile Phase Composition Acetonitrile (-10%)0.5599.5
Acetonitrile (+10%)0.62100.5
Column Temperature 20 °C0.4899.7
30 °C0.51100.3
Wavelength 318 nm0.3999.9
322 nm0.45100.1

Note: The data in Table 2 is for a method that may not have used an internal standard, illustrating the types of variations and their potential impact.

Experimental Protocols

General Protocol for Robustness Testing of an LC-MS/MS Method for Metronidazole using this compound

This protocol is a representative example based on ICH guidelines and methodologies reported in the literature.[6][7]

1. Objective: To evaluate the robustness of the LC-MS/MS method for the quantification of Metronidazole in human plasma using this compound as an internal standard.

2. Materials and Reagents:

  • Metronidazole reference standard

  • This compound internal standard

  • Control human plasma

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

3. Standard and QC Sample Preparation:

  • Prepare stock solutions of Metronidazole and this compound in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking control plasma with appropriate volumes of the stock solutions.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound working solution.

  • Add 300 µL of acetonitrile, vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an injection vial.

5. Chromatographic and Mass Spectrometric Conditions (Nominal):

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Metronidazole: m/z 172.1 -> 128.1; this compound: m/z 175.1 -> 131.1

6. Robustness Evaluation:

  • Analyze six replicates of low and high QC samples under the nominal conditions and with the following deliberate variations:

    • Flow Rate: ± 0.04 mL/min (0.36 and 0.44 mL/min)

    • Column Temperature: ± 5 °C (35 °C and 45 °C)

    • Mobile Phase pH (of aqueous component): ± 0.2 units

    • Mobile Phase Composition (organic content): ± 2% absolute

7. Acceptance Criteria:

  • The %RSD of the calculated concentrations of the QC samples under each varied condition should not exceed 15%.

  • The mean accuracy of the QC samples under each varied condition should be within 85-115% of the nominal concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for LC-MS/MS analysis of Metronidazole.

Logical Relationship of Robustness Testing

robustness_testing cluster_variations Deliberate Variations cluster_assessment Performance Assessment method Nominal Analytical Method flow_rate Flow Rate (±10%) method->flow_rate temp Column Temp (±5°C) method->temp ph Mobile Phase pH (±0.2) method->ph composition Mobile Phase Comp. (±2%) method->composition accuracy Accuracy flow_rate->accuracy precision Precision flow_rate->precision system_suitability System Suitability flow_rate->system_suitability temp->accuracy temp->precision temp->system_suitability ph->accuracy ph->precision ph->system_suitability composition->accuracy composition->precision composition->system_suitability robust_method Robust Method accuracy->robust_method precision->robust_method system_suitability->robust_method

Caption: Logic of robustness testing for an analytical method.

Discussion and Conclusion

The use of a deuterated internal standard such as this compound is highly advantageous for the robustness of LC-MS/MS analytical methods. By closely mimicking the analyte's behavior during extraction, chromatography, and ionization, it effectively corrects for variations that can occur during routine analysis.

One study noted that Metronidazole-d4 eluted with a different retention time compared to the non-deuterated form, which led to the use of a non-deuterated internal standard, zidovudine. This highlights that while deuterated standards are generally preferred, chromatographic conditions must be carefully optimized to ensure co-elution or at least consistent elution behavior relative to the analyte. In contrast, another study successfully employed Metronidazole-d4, demonstrating that with proper method development, a deuterated internal standard provides a rugged and reliable assay.[3]

When compared to methods using a structural analog like Tinidazole as an internal standard, a deuterated standard is theoretically superior as its physicochemical properties are much closer to the analyte. This leads to better compensation for matrix effects and variability in ionization. Methods without an internal standard are most susceptible to variations in experimental conditions, which can compromise the accuracy and precision of the results.

References

A Comparative Guide to Metronidazole Assays: Evaluating the Role of Metronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metronidazole, a widely used antibiotic and antiprotozoal agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in bioanalytical methods. This guide provides an objective comparison of metronidazole assays, with a focus on the performance of methods utilizing the deuterated internal standard, Metronidazole-d3 (or its close analogue, Metronidazole-d4), against those employing other common internal standards.

This comparison is based on a review of published validation data from various laboratories. The performance of these assays is evaluated based on key validation parameters, including linearity, accuracy, precision, and the limit of quantification.

Quantitative Performance Comparison of Metronidazole Assays

The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of metronidazole in biological matrices. The data is compiled from several independent validation studies and highlights the impact of the internal standard selection on assay performance.

Study/Method Internal Standard Matrix Linearity Range (ng/mL) Accuracy (%) Precision (% RSD) LOQ (ng/mL) Recovery (%) Citation
Method AMetronidazole-d4Plasma, Bile50 - 20,000Not explicitly statedNot explicitly stated50Not explicitly stated[1]
Method BTinidazolePlasma0.5 - 597 - 101.62.7 - 4.80.5393.7 - 97.5[1][2]
Method CMetronidazole-d4PlasmaNot specified94.8 - 107 (intra-day), 93.5 - 105 (inter-day)2.19 - 5.40 (intra-day), 1.87 - 5.67 (inter-day)2Not explicitly stated[1]
Method DCarbamazepinePlasma50 - 30,000Not explicitly statedNot explicitly stated50Not explicitly stated[3]

Analysis of Performance Data:

The data presented suggests that methods employing a deuterated internal standard, such as Metronidazole-d4, demonstrate comparable, and in some aspects, superior performance to those using other internal standards like tinidazole or carbamazepine. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative mass spectrometry. This is because it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.

While Method B, using tinidazole, shows excellent sensitivity with a low limit of quantification (LOQ) of 0.53 ng/mL, the accuracy and precision are well within acceptable bioanalytical method validation limits[1][2]. Method C, which uses Metronidazole-d4, also demonstrates very good accuracy and precision over a different concentration range[1]. The choice of internal standard may also be influenced by the desired linear range of the assay, as seen in the wide range for Method A[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for metronidazole assays using different internal standards.

Protocol 1: Metronidazole Assay using Metronidazole-d4 as Internal Standard (LC-MS/MS)

This protocol is based on a method for the quantification of metronidazole in human plasma[1].

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (Metronidazole-d4).

    • Perform liquid-liquid extraction by adding an appropriate organic solvent.

    • Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.

    • Evaporate the supernatant (organic layer) to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACE C18 (100 × 4.6 mm, 5 μm)[1]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[1]

    • Flow Rate: As optimized for the specific system.

    • Injection Volume: As optimized for the specific system.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both metronidazole and Metronidazole-d4.

Protocol 2: Metronidazole Assay using Tinidazole as Internal Standard (LC-MS/MS)

This protocol is based on a sensitive bioanalytical method for metronidazole in human plasma[1][2].

  • Sample Preparation:

    • Spike plasma samples (e.g., 500 µL) with metronidazole and the internal standard, tinidazole.

    • Perform liquid-liquid extraction using a mixture of ethyl acetate and acetonitrile (4:1) as the extraction solvent[2].

    • Vortex and centrifuge the samples.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Kinetix C18 (150 mm × 4.6 mm, 5 μm)[2]

    • Mobile Phase: As optimized for the separation of metronidazole and tinidazole.

    • Flow Rate: As optimized for the specific system.

    • Injection Volume: As optimized for the specific system.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive mode[2].

    • Detection: MRM.

    • Monitor the specific precursor-to-product ion transitions for both metronidazole and tinidazole.

Visualizing the Workflow and Comparison Logic

To further clarify the experimental process and the basis of comparison, the following diagrams are provided.

Metronidazole Assay Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS This compound Extraction Extraction Add IS->Extraction LLE or SPE Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Data Acquisition Data Acquisition LC-MS/MS Injection->Data Acquisition MRM Mode Quantification Quantification Data Acquisition->Quantification Peak Area Ratio Concentration Determination Concentration Determination Quantification->Concentration Determination

Caption: A typical experimental workflow for the quantification of metronidazole in a biological matrix using LC-MS/MS.

Assay Performance Comparison cluster_variables Method Variables cluster_performance Performance Metrics Assay Method Assay Method Internal Standard Internal Standard Assay Method->Internal Standard Extraction Method Extraction Method Assay Method->Extraction Method Instrumentation Instrumentation Assay Method->Instrumentation Accuracy Accuracy Internal Standard->Accuracy Precision Precision Internal Standard->Precision Sensitivity (LOQ) Sensitivity (LOQ) Internal Standard->Sensitivity (LOQ) Linearity Linearity Internal Standard->Linearity Extraction Method->Accuracy Extraction Method->Precision Extraction Method->Sensitivity (LOQ) Extraction Method->Linearity Instrumentation->Accuracy Instrumentation->Precision Instrumentation->Sensitivity (LOQ) Instrumentation->Linearity

Caption: Logical relationship illustrating how different method variables influence the key performance metrics of a metronidazole assay.

References

The Gold Standard for Bioanalysis: Justifying the Use of Deuterated Metronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, achieving accurate and reproducible results is paramount. The inherent complexity of biological matrices, such as plasma, urine, and tissue homogenates, presents a significant challenge to analytical chemists. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Metronidazole-d3, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the antibiotic Metronidazole. We will objectively compare this approach with alternative methods, supported by experimental data, to demonstrate its superiority in mitigating analytical variability.

The Challenge of Matrix Effects in LC-MS/MS

Biological samples are complex mixtures containing a vast array of endogenous and exogenous compounds. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This interference can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[1][2] The unpredictable nature of matrix effects, which can vary between individual samples and different sample lots, makes reliable quantification without an appropriate internal standard exceedingly difficult.

The Role of an Internal Standard

To compensate for these matrix-induced variations, as well as variability arising from sample preparation and instrument response, an internal standard (IS) is introduced into all samples, including calibrators, quality controls, and unknowns, at a constant concentration. The IS should ideally behave identically to the analyte during sample processing and analysis. The final concentration of the analyte is then determined by the ratio of the analyte's response to the IS's response, thereby normalizing for any variations.

Deuterated Internal Standards: The Ideal Choice

The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte, such as this compound. In this compound, three hydrogen atoms in the Metronidazole molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Metronidazole but has a different mass, allowing it to be distinguished by the mass spectrometer.

The key advantages of using a deuterated internal standard like this compound are:

  • Co-elution with the Analyte: Because this compound has virtually the same physicochemical properties as Metronidazole, it co-elutes from the liquid chromatography column. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: The ionization efficiency of this compound is nearly identical to that of Metronidazole, meaning that any suppression or enhancement of the signal will affect both compounds to the same degree.

  • Compensation for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the deuterated internal standard, thus maintaining an accurate analyte-to-IS ratio.

Performance Comparison: Deuterated vs. Other Internal Standard Strategies

The superiority of a deuterated internal standard is evident when compared to other approaches, such as using a structural analogue or no internal standard at all.

Without an Internal Standard

Analysis without an internal standard is highly susceptible to matrix effects, leading to poor accuracy and precision.

With a Structural Analogue Internal Standard

A structural analogue is a compound that is chemically similar but not identical to the analyte (e.g., Tinidazole or Zidovudine for Metronidazole analysis). While better than no internal standard, structural analogues have limitations:

  • Different Retention Times: Due to structural differences, the analogue may not co-elute perfectly with the analyte, subjecting it to different matrix effects.

  • Varying Ionization Efficiencies: The ionization response of the analogue may differ from the analyte and be affected differently by matrix components.

  • Disparate Extraction Recoveries: The recovery of the analogue from the sample matrix may not accurately reflect the recovery of the analyte.

One study highlighted a scenario where a deuterated metronidazole standard (Metronidazole-d4) eluted at a different retention time than the native compound, leading the researchers to opt for a structural analog, zidovudine, as the internal standard.[3] This illustrates that while deuterated standards are generally superior, chromatographic conditions must be carefully optimized.

Experimental Data

The following tables summarize validation data from a study that demonstrates the significant improvement in analytical performance when using a deuterated internal standard.

Table 1: Comparison of Accuracy and Precision with and without a Deuterated Internal Standard

ParameterWithout Internal StandardWith Deuterated Internal Standard (Metronidazole-d4)
Accuracy (% difference from nominal) Can differ by >60%Within 15%
Precision (Relative Standard Deviation, % RSD) >50%<15%

Data adapted from a study on the analysis of pesticides in complex matrices, demonstrating the principle of improved accuracy and precision with a deuterated internal standard.[4]

A separate study on the quantification of Metronidazole in human plasma using Metronidazole-d4 as an internal standard reported excellent linearity over a concentration range of 0.01 to 10.0 μg/mL. The precision and accuracy of the method were well within the acceptable limits of bioanalytical method validation guidelines.[5]

Experimental Protocols

A validated LC-MS/MS method for the quantification of Metronidazole in human plasma using a deuterated internal standard is detailed below.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma, add 25 µL of Metronidazole-d4 internal standard solution (concentration will depend on the specific assay).

  • Vortex mix for 30 seconds.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium formate in water (e.g., 80:20 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Metronidazole) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (this compound) Precursor Ion (m/z) -> Product Ion (m/z)

Specific MRM transitions should be optimized for the instrument being used.

Visualizing the Justification

The following diagrams illustrate the concepts discussed in this guide.

cluster_0 Analyte in Biological Matrix cluster_1 LC-MS/MS Analysis (Without Internal Standard) A Metronidazole LCMS LC-MS/MS System A->LCMS Variable Ionization M Matrix Components M->LCMS Interference Result1 Inaccurate Result (Signal Suppression/Enhancement) LCMS->Result1

Diagram 1: Impact of Matrix Effects on Analyte Quantification without an Internal Standard.

cluster_0 Analyte and Deuterated IS in Matrix cluster_1 LC-MS/MS Analysis (With Deuterated Internal Standard) A Metronidazole LCMS LC-MS/MS System A->LCMS Co-elution & Identical Ionization IS This compound IS->LCMS M Matrix Components M->LCMS Matrix Effects Affect Both Ratio Calculate Analyte/IS Ratio LCMS->Ratio Result2 Accurate Result Ratio->Result2

Diagram 2: Compensation of Matrix Effects using a Deuterated Internal Standard.

cluster_workflow Bioanalytical Workflow with this compound Start Plasma Sample (Unknown Metronidazole Conc.) Spike Spike with this compound (Known Concentration) Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Analyze LC-MS/MS Analysis (Measure Peak Areas) Extract->Analyze Calculate Calculate Peak Area Ratio (Metronidazole / this compound) Analyze->Calculate Quantify Quantify Metronidazole Concentration (Using Calibration Curve) Calculate->Quantify End Accurate Result Quantify->End

Diagram 3: Experimental Workflow for Metronidazole Quantification using this compound.

Conclusion

The use of a deuterated internal standard, such as this compound, is the gold standard for the quantitative analysis of Metronidazole in complex biological matrices by LC-MS/MS. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and ionization ensures the effective compensation of matrix effects and other sources of analytical variability. The presented experimental data and established protocols provide a clear justification for its use, leading to highly accurate, precise, and reliable results essential for clinical and research applications. While structural analogs can be used, they do not offer the same level of analytical certainty as a stable isotope-labeled internal standard. Therefore, for robust and defensible bioanalytical data, this compound is the recommended internal standard for Metronidazole quantification.

References

A Comparative Guide to Internal Standards in Metronidazole Quantification: Metronidazole-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of metronidazole in biological matrices. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Metronidazole-d3, against commonly used structural analog internal standards.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their high degree of chemical and physical similarity to the analyte. However, structural analogs, which are chemically similar but not identical, are also widely employed. This guide presents a data-driven comparison of these two approaches, supported by experimental protocols and performance metrics from various bioanalytical studies.

Performance Data: A Side-by-Side Comparison

The following tables summarize the performance characteristics of bioanalytical methods utilizing either this compound (or its closely related d4 variant) or a structural analog as the internal standard. The data is compiled from multiple studies to provide a broad overview of expected performance.

Table 1: Performance Metrics for Metronidazole Quantification using a Deuterated Internal Standard (this compound/d4)

ParameterResultStudy Reference
Linearity (Range) 0.01 - 10.0 µg/mL[1]
Intra-day Accuracy 94.8% - 107%[2]
Inter-day Accuracy 93.5% - 105%[2]
Intra-day Precision (%RSD) 2.19% - 5.40%[2]
Inter-day Precision (%RSD) 1.87% - 5.67%[2]
Recovery Not explicitly stated

Table 2: Performance Metrics for Metronidazole Quantification using a Structural Analog Internal Standard

Internal StandardLinearity (Range)Intra-day AccuracyInter-day AccuracyIntra-day Precision (%RSD)Inter-day Precision (%RSD)RecoveryStudy Reference
Tinidazole 0.5 - 5 ng/mL97.0% - 101.6%97.0% - 101.6%2.7% - 4.8%2.7% - 4.8%93.7% - 97.5%[2][3]
Zidovudine 0.05 - 8 µg/mL97.95% - 103.85%Not explicitly stated< 10.65%Not explicitly statedNot explicitly stated[4][5]
Carbamazepine 0.05 - 30 µg/mL100.43% - 106.40%99.22% - 108.00%2.07% - 4.76%0.79% - 9.26%89.6%[6]

Experimental Workflows and Methodologies

The selection of an internal standard directly influences the bioanalytical workflow. The following diagram illustrates a typical experimental workflow for the quantification of metronidazole in a biological matrix using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Metronidazole & Internal Standard Sample->Spike Addition of known concentrations Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Metronidazole quantification.

Detailed Experimental Protocols

Below are summaries of experimental protocols from studies utilizing either a deuterated or a structural analog internal standard.

Protocol 1: Metronidazole-d4 as Internal Standard in Human Plasma[1]
  • Sample Preparation: 100 µL of human plasma was subjected to liquid-liquid extraction.

  • Internal Standard: Metronidazole-d4 was used as the internal standard.

  • Chromatography:

    • Column: ACE C18 (100 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)

  • Detection:

    • Instrument: Triple quadrupole mass spectrometer with a turbo ion spray source.

    • Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Tinidazole as Internal Standard in Human Plasma[2]
  • Sample Preparation: Plasma samples were spiked with metronidazole (0.5 – 5 ng/mL) and tinidazole (2 ng/mL). A liquid-liquid extraction was performed using a mixture of ethyl acetate and acetonitrile (4:1).

  • Internal Standard: Tinidazole was used as the internal standard.

  • Chromatography:

    • Column: Kinetix C18 (150 mm × 4.6 mm i.d., 5 µm particle size)

  • Detection:

    • Instrument: A quadrupole mass spectrometer interfaced with an Acquity H-Class HPLC.

    • Ionization Mode: Positive ion mode.

Protocol 3: Zidovudine as Internal Standard in Human Plasma[5]
  • Sample Preparation: Plasma samples underwent liquid-liquid extraction with ethyl acetate.

  • Internal Standard: Zidovudine was used as the internal standard.

  • Chromatography:

    • Column: Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size)

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid.

  • Detection:

    • Instrument: LC-MS/MS with positive ion electrospray ionization.

    • Mode: Multiple Reaction Monitoring (MRM) of the transitions m/z 171.97 > 127.97 for metronidazole and m/z 268.08 > 126.96 for zidovudine.

Concluding Remarks

Both this compound (and its deuterated analogs) and various structural analogs have been successfully used as internal standards for the quantification of metronidazole in biological samples.

  • This compound offers the theoretical advantage of co-eluting with the analyte and exhibiting nearly identical behavior during sample processing and ionization, which is generally preferred to minimize variability.[7] The data presented demonstrates excellent accuracy and precision when using a deuterated internal standard.

  • Structural analogs such as tinidazole, zidovudine, and carbamazepine have also demonstrated robust performance with high accuracy, precision, and recovery.[2][4][6] The choice of a structural analog should be carefully validated to ensure it adequately compensates for potential matrix effects and variability in the analytical process.[8]

Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including desired levels of accuracy and precision, cost considerations, and the availability of the standard. For the most demanding applications requiring the highest level of accuracy, a stable isotope-labeled internal standard like this compound is recommended. However, for many routine applications, a well-validated structural analog can provide comparable and reliable results.

References

Safety Operating Guide

Personal protective equipment for handling Metronidazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Metronidazole-d3, a deuterated form of the antibiotic and antiprotozoal agent Metronidazole, requires careful handling in a laboratory setting due to its potential health hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Metronidazole is classified as a suspected carcinogen and may have effects on the unborn child.[1][2] Therefore, handling of its deuterated analog, this compound, should be conducted with the assumption of similar hazards.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesImpervious gloves, such as nitrile rubber, should be worn.[2] Gloves must be inspected before use and changed immediately if contaminated.[3]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to prevent eye contact.[3]
Body Protection Lab CoatA lab coat or other protective clothing should be worn to prevent skin contact.[4]
Respiratory Protection RespiratorIf there is a risk of inhaling dust, a suitable respirator should be used in accordance with occupational exposure limits.[5]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound involves a systematic approach from preparation to disposal.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6]

    • Work in a well-ventilated area, preferably within a laboratory fume hood.[3]

    • Assemble all necessary equipment and PPE before starting.

  • Handling :

    • Avoid generating dust when working with the solid form of this compound.[1][5]

    • Measure and transfer the compound carefully to minimize the risk of spills.

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the laboratory area.[7]

  • In Case of Accidental Exposure or Spill :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1][8]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][9]

    • Spill : For small spills, gently cover with an absorbent material, collect into a sealed container for disposal.[9] For large spills, evacuate the area and follow emergency procedures.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Collection : All waste materials, including unused this compound, contaminated gloves, and absorbent materials, should be collected in a clearly labeled, sealed container.[1][2][5]

  • Disposal Method : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[10] One common recommendation for drug disposal is to mix the substance with an undesirable material like cat litter or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[11] However, for a laboratory setting, following institutional and hazardous waste guidelines is paramount.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill/Exposure prep1 Read SDS prep2 Wear Appropriate PPE prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Experimentation handle1->handle2 spill_node Accidental Spill or Exposure handle1->spill_node disp1 Collect Waste in Labeled Container handle2->disp1 handle2->spill_node disp2 Follow Institutional Disposal Protocol disp1->disp2 spill_action Follow Emergency Procedures (First Aid & Spill Cleanup) spill_node->spill_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.